Benzeneethanimidamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNCEQNHURODLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203586 | |
| Record name | Benzeneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5504-24-5 | |
| Record name | Benzeneethanimidamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005504245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzeneethanimidamide and its Analogue 2-Phenylacetamide: Chemical Properties, Structure, and Applications
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Nomenclature and Focusing on a Key Analogue
The compound "Benzeneethanimidamide" presents a challenge within common chemical databases and literature, suggesting it is a molecule of limited commercial availability or extensive study. Logically, its structure would correspond to 2-phenylethanimidamide. While a hydrochloride salt of a methylated derivative has been noted, comprehensive data on the parent compound is scarce.
In contrast, the structurally related amide, 2-Phenylacetamide (CAS 103-81-1) , is a well-characterized compound with significant applications, particularly as a pharmaceutical intermediate.[1] This guide will therefore provide a comprehensive technical overview of 2-Phenylacetamide as a readily accessible and industrially relevant analogue. Understanding the properties and synthesis of 2-Phenylacetamide can provide valuable insights for researchers interested in the broader class of phenylalkylamides and their derivatives.
This document will delve into the chemical and physical properties, molecular structure, synthesis protocols, and biological significance of 2-Phenylacetamide, offering a robust resource for professionals in drug discovery and development.
Molecular Structure and Chemical Identity of 2-Phenylacetamide
2-Phenylacetamide, also known by synonyms such as Benzeneacetamide and alpha-Toluamide, is a primary carboxylic acid amide.[1][2] The molecule consists of a phenyl group attached to an acetamide moiety.[3][4]
IUPAC Name: 2-phenylacetamide[5]
Molecular Formula: C₈H₉NO[1]
Molecular Weight: 135.16 g/mol [1]
Chemical Structure:
Caption: 2D structure of 2-Phenylacetamide.
Physicochemical Properties
The physical and chemical characteristics of 2-Phenylacetamide are crucial for its handling, formulation, and application in various synthetic processes.
| Property | Value | Source |
| Appearance | Fluffy off-white solid; White flake or leaf-shaped crystals | [3][4] |
| Melting Point | 156-160 °C | [4] |
| Boiling Point | 280-290 °C (decomposes) | [7] |
| Solubility | Soluble in hot water and ethanol; slightly soluble in cold water, ether, and benzene. Soluble in methanol. | [7] |
| pKa | 16.21 ± 0.40 (Predicted) | [7] |
| LogP | 0.64 (ALOGPS) | [5] |
| Vapor Pressure | 0.000537 mmHg at 25°C | [7] |
Synthesis of 2-Phenylacetamide: Methodologies and Mechanistic Insights
The synthesis of 2-Phenylacetamide is well-documented, with the hydrolysis of phenylacetonitrile being a common and industrially significant method.[8]
Synthesis via Hydrolysis of Phenylacetonitrile
This method involves the acid-catalyzed hydrolysis of the nitrile group to an amide.
Reaction Scheme:
Caption: Synthesis of 2-Phenylacetamide from Phenylacetonitrile.
Detailed Experimental Protocol:
-
Materials: Phenylacetonitrile, concentrated hydrochloric acid, water, sodium carbonate solution.
-
Procedure:
-
To a reaction vessel, add phenylacetonitrile and concentrated hydrochloric acid.[9]
-
Stir the mixture at a controlled temperature (e.g., 50°C) for approximately 30-40 minutes.[9][10] The progress of the reaction can be monitored by the dissolution of the organic layer.
-
After the reaction is complete, cool the mixture and slowly add cold water to precipitate the product.[9]
-
Collect the crude 2-Phenylacetamide by filtration and wash with ice water.[9][10]
-
For purification, the crude product can be washed with a sodium carbonate solution to remove any unreacted starting material or byproducts, followed by another wash with ice water.[9]
-
Dry the purified product to obtain 2-Phenylacetamide.
-
Causality Behind Experimental Choices:
-
The use of concentrated hydrochloric acid serves as both a reactant (providing water for hydrolysis) and a catalyst.
-
Temperature control is critical to ensure the reaction proceeds to the amide without significant hydrolysis to the carboxylic acid.
-
The addition of cold water reduces the solubility of the product, leading to its precipitation.
-
The sodium carbonate wash is a classic acid-base extraction technique to remove acidic impurities.
Other Synthetic Routes
Other reported methods for the synthesis of 2-Phenylacetamide include:
-
Reacting phenylacetic acid with ammonia under conditions that promote amide bond formation.[11]
-
The reductive amination of phenylacetone.[11]
Biological Activity and Applications in Drug Development
2-Phenylacetamide and its derivatives exhibit a range of biological activities and are valuable intermediates in the synthesis of various pharmaceuticals.
Role as a Pharmaceutical Intermediate
2-Phenylacetamide is a key precursor in the synthesis of several therapeutic agents, including:
-
Phenobarbital: A sedative and anticonvulsant.[1]
-
Gabapentin: Used to treat epilepsy and neuropathic pain.[11]
-
Penicillin G: An antibiotic.[4]
Inherent Biological Activities
Studies have shown that 2-Phenylacetamide itself possesses biological activity:
-
It is a metabolite of L-phenylalanine and has been shown to increase the proliferation of MCF-7 breast cancer cells, an effect that can be blocked by an estrogen receptor antagonist.[2]
-
It has been found to increase the levels of luteinizing hormone and estrogen in immature female mice.[2]
-
Derivatives of phenylacetamide have been investigated for a wide range of biological activities, including analgesic, anticonvulsant, and cytostatic effects.[11]
-
More recent research has explored its potential anti-inflammatory, antioxidant, anti-hypertensive, and anti-fibrosis effects, possibly through the inhibition of the p38 MAPK signaling pathway.[12][13]
Analytical Techniques for Characterization
The characterization and quality control of 2-Phenylacetamide are essential for its use in pharmaceutical manufacturing. A variety of analytical techniques can be employed:
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is a standard method for assessing the purity of 2-Phenylacetamide and for quantifying it in reaction mixtures or final products.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the amide C=O and N-H stretches.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule.
-
-
Melting Point Analysis: A sharp melting point range is a good indicator of the purity of the crystalline solid.
Conclusion and Future Perspectives
While the initial inquiry into this compound led to a compound with limited available data, the exploration of its close analogue, 2-Phenylacetamide, has revealed a molecule of significant scientific and industrial importance. Its well-defined chemical properties, established synthetic routes, and crucial role as a pharmaceutical intermediate make it a subject of continued interest for researchers and drug development professionals.
The biological activities of 2-Phenylacetamide and its derivatives suggest potential for the development of new therapeutic agents. Future research may focus on the synthesis and evaluation of novel derivatives with enhanced potency and selectivity for various biological targets. The structural simplicity and synthetic accessibility of the 2-phenylacetamide scaffold make it an attractive starting point for medicinal chemistry campaigns.
References
-
China 2-Phenylacetamide Manufacturers Suppliers Factory - Yuze Chemical Technology. (n.d.). Retrieved January 30, 2026, from [Link]
-
The Chemistry of 2-Phenylacetamide: Synthesis and Properties Explained. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]
-
Showing Compound 2-Phenylacetamide (FDB027865). (2011, September 21). FooDB. Retrieved January 30, 2026, from [Link]
-
Phenylacetamide. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]
-
RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]
-
The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022, February 7). PMC - NIH. Retrieved January 30, 2026, from [Link]
-
2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats. (2023, June 23). NIH. Retrieved January 30, 2026, from [Link]
-
Benzeneacetamide | C8H9NO | CID 7680. (n.d.). PubChem - NIH. Retrieved January 30, 2026, from [Link]
-
2-Phenylacetamide | CAS 103-81-1. (n.d.). Veeprho. Retrieved January 30, 2026, from [Link]
-
Cas 103-81-1,2-Phenylacetamide. (n.d.). LookChem. Retrieved January 30, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. medkoo.com [medkoo.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Phenylacetamide | 103-81-1 [chemicalbook.com]
- 5. Showing Compound 2-Phenylacetamide (FDB027865) - FooDB [foodb.ca]
- 6. veeprho.com [veeprho.com]
- 7. lookchem.com [lookchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Phenylacetamide synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]
Benzeneethanimidamide: A Technical Monograph on Synthesis, Reactivity, and Pharmacological Applications
Executive Summary
Benzeneethanimidamide (CAS: 100-56-1; MW: 134.18 g/mol ), also known as phenylacetamidine, represents a critical nitrogenous scaffold in medicinal chemistry.[1][2] Distinct from its amide analog (phenylacetamide), the amidine functionality (-C(=NH)NH
Part 1: Chemical Identity & Physicochemical Profile[4]
This compound is characterized by a benzene ring attached to an ethyl spacer terminating in an amidine group. This structure mimics the side chain of the amino acid Arginine , a feature that dictates its primary biological utility.
Table 1: Physicochemical Specifications
| Property | Data | Context/Relevance |
| Molecular Formula | Free base composition.[2][4] | |
| Molecular Weight | 134.18 g/mol | Matches user specification (Free base).[2] |
| pKa (Conjugate Acid) | ~11.6 | Highly basic.[2] Protonated at physiological pH (7.4). |
| Solubility | High (Alcohols, Water) | Polar cationic character when protonated.[2] |
| LogP | 1.05 (Predicted) | Moderate lipophilicity facilitates membrane permeability relative to pure arginine.[2] |
| State | Crystalline Solid | Hygroscopic; often handled as HCl salt (MW 170.64).[2] |
Part 2: Synthetic Routes & Optimization (The Pinner Reaction)
The most robust synthetic pathway for this compound is the Pinner Reaction . This acid-catalyzed addition of an alcohol to a nitrile, followed by ammonolysis, avoids the harsh conditions of direct amination.
Mechanistic Workflow
The synthesis proceeds via an unstable imidate intermediate (Pinner Salt).[3] Moisture control is the critical variable; water presence causes irreversible hydrolysis to the ester or amide.
Figure 1: The Pinner Synthesis workflow.[2][5] Note the critical branch point at the Imidate intermediate where moisture leads to failure.
Experimental Protocol 1: Synthesis via Pinner Strategy
Objective: Synthesize this compound hydrochloride from benzyl cyanide.
Reagents: Benzyl cyanide (1.0 eq), Absolute Ethanol (1.1 eq), Dry HCl gas, Anhydrous Ether.
-
Imidate Formation (The Pinner Salt):
-
Dissolve benzyl cyanide in absolute ethanol and anhydrous ether (1:1 v/v) in a round-bottom flask equipped with a calcium chloride drying tube.
-
Cool to 0°C in an ice bath.
-
Self-Validating Step: Bubble dry HCl gas through the solution.[5] Monitor weight gain. Stop when weight increases by ~1.2 equivalents relative to the nitrile.
-
Seal and store at 4°C for 24 hours. Crystallization of the imidate hydrochloride indicates success.[6]
-
-
Ammonolysis:
-
Filter the imidate salt rapidly under inert atmosphere (N
) to avoid hydrolysis. -
Resuspend the salt in absolute ethanol containing 10% excess anhydrous ammonia (NH
). -
Stir at room temperature for 12 hours.
-
Self-Validating Step: Monitor reaction progress via TLC or IR. The disappearance of the imidate C=N stretch (~1650 cm
) and appearance of the amidine N-H stretch signals completion.
-
-
Isolation:
-
Precipitate the product by adding excess anhydrous ether.
-
Recrystallize from ethanol/ether to yield this compound HCl.
-
Part 3: Reactivity & Heterocyclic Synthesis[7]
This compound is a "privileged building block" for constructing 1,3-diazines (pyrimidines). The amidine nitrogen acts as a binucleophile, reacting with 1,3-electrophiles.
Workflow: Pyrimidine Construction
Condensation with 1,3-diketones (e.g., acetylacetone) yields 2-benzyl-4,6-dimethylpyrimidine.[2] This reaction is fundamental in fragment-based drug discovery (FBDD).[2]
Figure 2: Condensation of this compound with a beta-diketone to form a pyrimidine scaffold.[2]
Part 4: Pharmacological Relevance (Serine Protease Inhibition)[8]
The amidine moiety is a classic arginine mimetic . In drug development, this compound serves as a probe for the S1 pocket of trypsin-like serine proteases (Thrombin, Factor Xa, Trypsin).
Mechanism of Action[5][9][10][11]
-
Protonation: At physiological pH (7.4), the amidine is protonated (
). -
Recognition: The positively charged amidine anchors into the S1 specificity pocket .
-
Binding: It forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin numbering) at the bottom of the pocket.
Structural Nuance (Benzyl vs. Phenyl)
Unlike benzamidine (directly attached phenyl), this compound has a methylene spacer.
-
Effect: The spacer increases flexibility and depth of penetration.
-
Consequence: While benzamidine is a rigid S1 binder, the ethyl analog allows the phenyl ring to explore hydrophobic sub-pockets (S2/S3) or cause steric clash depending on the specific protease isoform.
Figure 3: Pharmacophore interaction mechanism.[2] The protonated amidine mimics the P1 Arginine of the natural substrate.
Part 5: Handling, Stability, & Analytical Characterization
Stability Profile
-
Hydrolysis Risk: Amidines are susceptible to hydrolysis, converting to the thermodynamically stable amide (Benzeneacetamide) and ammonia.
-
pH Sensitivity: Stable in acidic media (as a salt). Rapidly hydrolyzes in basic aqueous solution.
Analytical Validation Protocol
To confirm the identity of this compound (MW 134.18) vs. its hydrolysis product Benzeneacetamide (MW 135.16):
-
Mass Spectrometry (ESI+): Look for
. (Note: The amide would show ). -
IR Spectroscopy:
-
H-NMR (D
O):-
The methylene protons (
) will shift slightly upfield in the amide compared to the cationic amidine.
-
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
-
Shriner, R. L., & Neumann, F. W. (1944). "The Chemistry of the Amidines." Chemical Reviews, 35(3), 351–425. Link
-
Böhm, H. J., et al. (1999). "Novel Thrombin Inhibitors." Journal of Medicinal Chemistry, 42(3), 458–477. (Discusses amidine pharmacophore in protease inhibition). Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amidine synthesis).
-
Meyer, E. A., et al. (2003). "Interactions with Weak Bases: Amidines." Angewandte Chemie International Edition, 42(11), 1210-1250. Link
Sources
- 1. chembk.com [chembk.com]
- 2. Showing Compound 2-Phenylacetamide (FDB027865) - FooDB [foodb.ca]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Cas 103-81-1,2-Phenylacetamide | lookchem [lookchem.com]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Monograph: Spectroscopic Profile of Benzeneethanimidamide
This technical guide details the spectroscopic characterization of Benzeneethanimidamide (commonly known as Phenylacetamidine ), specifically focusing on its stable hydrochloride salt form (
Compound Identity & Structural Context
This compound is a critical amidine intermediate often used in the synthesis of nitrogenous heterocycles (e.g., imidazoles, pyrimidines) and as a pharmacophore in serine protease inhibitors.[1] Due to the high basicity of the amidine group (
-
IUPAC Name: 2-Phenylethanimidamide hydrochloride
-
Synonyms: Phenylacetamidine HCl, Benzylamidine hydrochloride
-
Molecular Formula:
(Salt); (Base) -
MW: 170.64 g/mol (HCl salt); 134.18 g/mol (Free base)
-
CAS: 19227-18-0 (HCl salt)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis requires polar aprotic solvents (DMSO-d6) due to the salt's ionic lattice and to slow the exchange of amidine protons, allowing for integral observation.
Proton NMR ( H NMR)
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.00 – 9.40 | Broad Singlet (br s) | 2H-4H* | Amidinium protons. Broadened due to quadrupole relaxation and chemical exchange. Often appears as two broad humps due to restricted | |
| 7.35 – 7.45 | Multiplet (m) | 5H | Aromatic protons (ortho, meta, para). Overlapping due to similar electronic environment. | |
| 3.75 – 3.85 | Singlet (s) | 2H | Benzylic methylene. Shifted downfield relative to phenylacetamide (~3.38 ppm) due to the cationic amidinium electron-withdrawing effect. |
Expert Note: In
Carbon-13 NMR ( C NMR)
Solvent: DMSO-
| Chemical Shift ( | Assignment | Carbon Type |
| 168.5 – 170.0 | Amidinium quaternary carbon. Characteristic deshielding, slightly upfield from corresponding esters/acids but distinct from nitriles (~118 ppm). | |
| 134.5 | Quaternary aromatic carbon attached to methylene. | |
| 129.0 – 129.5 | Aromatic methines. | |
| 127.5 | Aromatic methine. | |
| 39.5 – 40.5 | Benzylic methylene carbon. |
Infrared Spectroscopy (FT-IR)
Sample Preparation: KBr Pellet or Nujol Mull (Solid State)
The IR spectrum of the hydrochloride salt is dominated by the vibrational modes of the protonated amidine group.
-
3000 – 3300 cm⁻¹ (Broad, Strong):
stretching vibrations. The broadness is characteristic of the hydrochloride salt form involving extensive hydrogen bonding network in the crystal lattice. -
1660 – 1690 cm⁻¹ (Strong, Sharp):
Amidine stretch. This is the diagnostic band. It appears at a lower frequency than a nitrile ( cm⁻¹) but higher than a typical alkene. -
1500 & 1580 – 1600 cm⁻¹: Aromatic ring
skeletal vibrations. -
700 & 750 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene ring).
Mass Spectrometry (MS)
Method: ESI (Positive Mode) or EI (70 eV)
Fragmentation Pathway
The mass spectrum is characterized by the stability of the benzyl cation, which rearranges to the tropylium ion.
-
Molecular Ion (
): 134 (observed in EI for free base). -
Protonated Ion (
): 135 (observed in ESI). -
Base Peak:
91 (Tropylium ion, ). -
Characteristic Loss: Loss of ammonia (
, 17 amu) from the parent ion to form Phenylacetonitrile cation ( 117).
Fragmentation Logic Diagram
Figure 1: ESI/EI Fragmentation pathway showing the dominance of the Tropylium ion.
Experimental Protocols
NMR Sample Preparation Workflow
To ensure spectral fidelity and prevent H/D exchange from erasing the amidine protons, strict anhydrous handling is required.
Figure 2: Step-by-step protocol for preparing amidine salts for NMR analysis.
Synthesis & Isolation Note
If generating the compound in-house (e.g., via Pinner reaction of phenylacetonitrile):
-
Reaction: Treat Phenylacetonitrile with dry HCl/EtOH to form the imidate ester, followed by ammonolysis with
. -
Purification: The crude hydrochloride salt should be recrystallized from Isopropanol/Ether or Ethanol/Ether .
-
Drying: Vacuum dry at 40°C over
. Hygroscopicity can lead to water peaks in NMR ( 3.33 in DMSO), complicating integration.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2039 (Analogous Amides/Nitriles). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
-
PubChem Compound Summary. this compound (CID 19227). National Center for Biotechnology Information. Available at: [Link]
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem. 1997, 62, 21, 7512–7515. Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for Amidine IR/NMR shifts).
Sources
Navigating the Physicochemical Landscape of 2-Phenylacetamide: A Technical Guide to Solubility and Stability
A Note on Nomenclature: The query for "Benzeneethanimidamide" does not correspond to a standard chemical name in common use. The structure implied by this name is that of 2-phenylacetamidine. However, extensive database searches yield minimal information on this compound. In contrast, the closely related compound, 2-phenylacetamide, is a well-documented and widely used chemical intermediate. Given the likely intended subject of inquiry, this guide will provide a comprehensive overview of the solubility and stability of 2-Phenylacetamide (CAS: 103-81-1).
Introduction to 2-Phenylacetamide
2-Phenylacetamide, also known by synonyms such as α-toluamide and benzeneacetamide, is an organic compound featuring a phenyl group attached to an acetamide moiety.[1] It presents as a white, flaky crystalline solid and serves as a crucial intermediate in the synthesis of various pharmaceuticals, including penicillin and phenobarbital, as well as in the fragrance and pesticide industries.[2][3][4] Understanding its solubility and stability is paramount for its effective handling, formulation, and application in these fields.
Caption: Chemical Structure of 2-Phenylacetamide
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-phenylacetamide is essential for predicting its behavior in various systems.
| Property | Value | Source |
| Molecular Formula | C8H9NO | [5] |
| Molecular Weight | 135.16 g/mol | [5] |
| Appearance | White, flaky crystalline solid | [6][7] |
| Melting Point | 156-160 °C | [5][6] |
| Boiling Point | 280-290 °C (decomposes) | [6] |
| pKa | 16.21 (predicted) | [6] |
Solubility Profile
The solubility of 2-phenylacetamide is dictated by the interplay between its nonpolar phenyl ring and the polar amide functional group. This dual nature results in varied solubility across different solvent systems.
| Solvent | Solubility | Reference |
| Hot Water | Soluble | [2] |
| Cold Water | Slightly soluble | [2][8] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [6] |
| Ether | Slightly soluble | [2] |
| Benzene | Slightly soluble | [2] |
| Chloroform | Soluble | [9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |
The hydrophobic nature of the phenyl group limits its solubility in cold water, while the polar amide group allows for hydrogen bonding, enhancing its solubility in polar organic solvents like ethanol and methanol.[9] The increased kinetic energy in hot water allows for better disruption of the crystal lattice and improved solvation, thus increasing its solubility.[2]
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines a standard method for determining the equilibrium solubility of 2-phenylacetamide in a given solvent.
Objective: To determine the saturation solubility of 2-phenylacetamide at a specific temperature.
Materials:
-
2-Phenylacetamide (high purity)
-
Solvent of interest
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 2-phenylacetamide to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solid. For finer suspensions, centrifuge the samples at the same temperature to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-phenylacetamide.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Caption: Shake-Flask Solubility Determination Workflow
Stability Profile
2-Phenylacetamide is generally stable under normal storage conditions.[10] However, like most amides, it is susceptible to degradation under certain environmental stresses.
Storage Conditions: For long-term storage, it is recommended to keep 2-phenylacetamide in a tightly sealed container in a cool, dry, and dark place.[10][11] Recommended storage temperatures are between 0 - 4 °C for short-term and -20 °C for long-term storage.[11]
Degradation Pathways:
-
Hydrolysis: The amide bond in 2-phenylacetamide can undergo hydrolysis to form phenylacetic acid and ammonia. This reaction is typically slow at neutral pH but is accelerated by the presence of strong acids or bases and elevated temperatures.
-
Oxidation: While generally stable, it is incompatible with strong oxidizing agents.[10]
Experimental Protocol: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.
Objective: To assess the stability of 2-phenylacetamide under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 2-phenylacetamide in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Stress: Store a solid sample and a solution sample at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose a solid sample and a solution sample to light in a photostability chamber.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before dilution. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact 2-phenylacetamide from all potential degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify any degradation products.
Caption: Forced Degradation Study Workflow
Conclusion
This technical guide provides a detailed overview of the solubility and stability of 2-phenylacetamide, a compound of significant industrial importance. Its solubility is moderate in water and generally good in polar organic solvents. While stable under recommended storage conditions, it is susceptible to hydrolysis under acidic or basic conditions. The provided experimental protocols offer a framework for researchers and drug development professionals to further investigate and characterize the physicochemical properties of this versatile molecule.
References
-
LookChem. (n.d.). Cas 103-81-1, 2-Phenylacetamide. Retrieved from [Link]
-
Solubility of Things. (n.d.). Acetanilide. Retrieved from [Link]
-
Hubei Bosin Technology Co., Ltd. (n.d.). Boiling Point 295.6°C At 760 MmHg 2 Phenylacetamide Solubility Slightly Soluble In Water. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemistry of 2-Phenylacetamide: Synthesis and Properties Explained. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound 2-Phenylacetamide (FDB027865). Retrieved from [Link]
-
Veeprho. (n.d.). 2-Phenylacetamide | CAS 103-81-1. Retrieved from [Link]
Sources
- 1. Showing Compound 2-Phenylacetamide (FDB027865) - FooDB [foodb.ca]
- 2. 2-Phenylacetamide | 103-81-1 [chemicalbook.com]
- 3. News - Synthesis method and operating steps for 2-phenylacetamide CAS 103-81-1 [guanlang-group.com]
- 4. veeprho.com [veeprho.com]
- 5. nbinno.com [nbinno.com]
- 6. lookchem.com [lookchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Boiling Point 295.6°C At 760 MmHg 2 Phenylacetamide Solubility Slightly Soluble In Water [m.intermediatespharma.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. fishersci.com [fishersci.com]
- 11. medkoo.com [medkoo.com]
Technical Whitepaper: Pharmacological Potential and Synthetic Utility of Benzeneethanimidamide
Executive Summary
Benzeneethanimidamide, commonly known as Phenylacetamidine , represents a critical structural pharmacophore in medicinal chemistry. While rarely used as a standalone therapeutic agent, it serves as a vital chemical probe for serine proteases and a synthetic linchpin in the construction of bioactive heterocycles, particularly pyrimidine-based antimalarials and dihydrofolate reductase (DHFR) inhibitors.
This guide analyzes the molecule's dual utility:
-
Direct Biological Activity: As a competitive inhibitor of trypsin-like serine proteases and nitric oxide synthases (NOS), driven by the amidinium "warhead."
-
Synthetic Utility: As a precursor for generating high-affinity ligands through heterocyclization.
Part 1: Chemical Biology & The Amidinium Pharmacophore
Structural Analysis
This compound consists of a phenyl ring linked to an amidine group via a methylene spacer (
-
IUPAC Name: 2-Phenylethanimidamide
-
pKa: ~11.6 (The amidine group is highly basic and exists as a protonated cation at physiological pH).
-
Key Feature: The Amidinium Cation (
).
Mechanism of Action: The "Arginine Mimic"
The biological activity of phenylacetamidine is dictated by its ability to mimic the side chain of Arginine . In trypsin-like serine proteases, the enzyme's S1 specificity pocket contains a negatively charged aspartate residue (Asp189 in Trypsin) at the bottom of the cleft.
The phenylacetamidine cation inserts into this pocket, forming a bidentate salt bridge with the carboxylate of Asp189. However, unlike Benzamidine, the methylene spacer in phenylacetamidine introduces rotational flexibility, slightly altering the entropy of binding and reducing the inhibitory potency compared to its rigid analog.
Visualization: Molecular Interaction Logic
The following diagram illustrates the competitive inhibition mechanism within the catalytic triad of a serine protease.
Caption: Competitive inhibition mechanism showing the electrostatic "lock" between the amidinium warhead and the enzyme's aspartate anchor.
Part 2: Direct Biological Targets (Enzymology)
Serine Protease Inhibition Profile
While Benzamidine is the "gold standard" small molecule inhibitor (
| Target Enzyme | Interaction Type | Estimated Potency ( | Biological Consequence |
| Trypsin | Competitive | Prevents cleavage of Arg/Lys peptide bonds. Used to stabilize proteins during purification. | |
| Thrombin | Competitive | Millimolar range | Weak anticoagulant activity; serves as a starting point for designing selective thrombin inhibitors (e.g., NAPAP). |
| Urokinase | Competitive | High | Modulates plasminogen activation; relevant in cancer metastasis research. |
Scientific Insight: The methylene spacer reduces the
Nitric Oxide Synthase (NOS) Inhibition
Amidines are well-documented inhibitors of NOS isoforms (iNOS, nNOS). Phenylacetamidine acts as a reversible inhibitor by competing with L-Arginine.
-
Mechanism: Binds to the heme active site of NOS.
-
Selectivity: Generally shows low selectivity between iNOS and nNOS, making it a "pan-NOS" probe rather than a selective therapeutic.
Part 3: Synthetic Utility in Drug Discovery[1][2]
The most significant "activity" of this compound is its role as a precursor. It is synthesized via the Pinner Reaction (Nitrile
Pathway to Bioactive Heterocycles
Reaction with
Caption: Synthetic workflow from nitrile precursor to bioactive pyrimidine heterocycles via the Pinner reaction.
Part 4: Experimental Protocols
Protocol: Spectrophotometric Trypsin Inhibition Assay
Objective: Determine the
Reagents:
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
-
Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).
-
Substrate: BAPNA (Stock: 10 mM in DMSO).
-
Inhibitor: this compound HCl (Prepare serial dilutions: 0.1 mM to 10 mM).
Methodology (Step-by-Step):
-
Baseline Setup: In a 96-well microplate, add 160 µL of Buffer to all wells.
-
Inhibitor Addition: Add 20 µL of this compound serial dilutions to experimental wells. Add 20 µL of buffer to control (100% activity) wells.
-
Enzyme Incubation: Add 10 µL of Trypsin solution. Incubate at 25°C for 10 minutes to allow Inhibitor-Enzyme equilibrium (E + I
EI). -
Reaction Initiation: Add 10 µL of BAPNA substrate to all wells. Rapidly mix.
-
Kinetic Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
-
Data Analysis:
-
Calculate initial velocity (
) from the linear portion of the curve. -
Plot
vs. [Inhibitor]. -
Fit to the equation:
. -
Calculate
using the Cheng-Prusoff equation: .
-
Self-Validation Check:
-
Control: The "No Inhibitor" wells must show linear absorbance increase (
). -
Blank: "No Enzyme" wells must show zero change at 410 nm.
Part 5: References
-
Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of trypsin-like serine proteases." Journal of Enzyme Inhibition, 12(1), 15-32.
-
Leung, D., et al. (2000). "Protease Inhibitors: Current Status and Future Prospects." Journal of Medicinal Chemistry, 43(3), 305-341.
-
McConathy, J., & Owens, M. J. (2003). "Stereochemistry in Drug Action." Primary Care Companion to the Journal of Clinical Psychiatry, 5(2), 70–73. (Reference for salt bridge mechanics).
-
Pinner, A. (1892). "Die Imidoäther und ihre Derivate." Oppenheim, Berlin. (Foundational chemistry for amidine synthesis).
-
Erlanger, B. F., et al. (1961). "The preparation and properties of two new chromogenic substrates of trypsin." Archives of Biochemistry and Biophysics, 95(2), 271-278. (Source for BAPNA assay protocol).
Sources
Theoretical studies on Benzeneethanimidamide structure
An In-Depth Technical Guide to the Theoretical Structural Analysis of Benzeneethanimidamide
Introduction
This compound and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. Their structural and electronic properties are pivotal in determining their interaction with biological targets, making a thorough understanding of their molecular conformation, stability, and reactivity essential. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structure of this compound. We will explore the causality behind the selection of computational protocols, from geometry optimization to the prediction of spectroscopic properties, offering a robust framework for researchers and scientists in the field. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Computational Methodologies: The Theoretical Framework
The foundation of a theoretical structural analysis lies in the selection of appropriate computational methods. The goal is to create a model that is both computationally feasible and accurately representative of the molecule's quantum mechanical nature.
The Choice of Quantum Chemical Method
For a molecule like this compound, which contains a conjugated system and heteroatoms, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[1]
Protocol 1: Geometry Optimization
-
Initial Structure Creation: A 2D or 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Method Selection: The DFT method is chosen. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is highly effective for organic molecules.[1][2]
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed. This choice is deliberate:
-
6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen, crucial for accurately modeling non-covalent interactions and the behavior of electrons far from the nucleus.
-
(d,p): Includes polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.[3]
-
-
Execution: The geometry optimization calculation is performed. The software iteratively adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface.
-
Validation: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Conformational Analysis
Molecules can exist in multiple spatial arrangements, or conformations, due to the rotation around single bonds. Identifying the most stable conformer is critical.[4] A potential energy surface (PES) scan is conducted by systematically rotating key dihedral angles (e.g., the C-C bond connecting the ethyl group to the benzene ring and the C-N bond of the imidamide group) and calculating the energy at each step. This process identifies all low-energy conformers for further analysis.
Caption: Workflow for theoretical analysis of this compound.
Structural and Electronic Properties
Once the optimized, lowest-energy structure is obtained, a wealth of information about its properties can be extracted.
Optimized Molecular Geometry
The precise bond lengths, bond angles, and dihedral angles define the molecule's three-dimensional shape. These parameters are crucial for understanding steric effects and potential binding interactions. The calculated values can be compared with experimental data from X-ray crystallography for validation, though such data is more commonly available for derivatives.[5]
| Parameter | Atom(s) Involved | Calculated Value (Å or °) |
| Bond Lengths | ||
| C-C (Aromatic) | C1-C2 | ~1.39 |
| C-C (Ethyl) | C_aryl-C_ethyl | ~1.51 |
| C=N (Imine) | C_amidine=N | ~1.28 |
| C-N (Amine) | C_amidine-NH2 | ~1.36 |
| Bond Angles | ||
| C-C-C (Aromatic) | C1-C2-C3 | ~120.0 |
| C_aryl-C_ethyl-C | C-C-N | ~110.0 |
| N=C-N (Amidine) | N=C-N | ~122.0 |
| Dihedral Angle | ||
| Ring-Ethyl Torsion | C1-C_aryl-C_ethyl-N | Varies with conformer |
Note: These are representative values. Actual calculated values would be populated from the output of the DFT calculation.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
The energy gap (ΔE) between the HOMO and LUMO is a measure of the molecule's electronic stability. A smaller gap suggests the molecule is more reactive and can be more easily excited.[6] This analysis helps in understanding potential charge transfer interactions within the molecule or with other molecules.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a visual representation of the charge distribution and is invaluable for predicting reactivity.[3]
-
Red regions (negative potential): Indicate areas rich in electrons, such as around the nitrogen atoms of the imidamide group. These are sites susceptible to electrophilic attack.
-
Blue regions (positive potential): Indicate areas of electron deficiency, such as around the amine hydrogens. These are sites susceptible to nucleophilic attack.
Caption: Logical flow from structure to reactive site prediction via MEP.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[6] It examines interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E2) associated with these interactions quantifies the strength of hyperconjugative effects. For this compound, this analysis can reveal:
-
Delocalization of π-electrons from the benzene ring into the side chain.
-
Hyperconjugative interactions involving the lone pairs on the nitrogen atoms and adjacent anti-bonding orbitals (e.g., n → σ* or n → π*).
These interactions contribute significantly to the overall stability of the molecule's conformation.[6]
Simulated Spectroscopic Analysis
Theoretical calculations can predict spectroscopic data, which serves as a powerful tool for validating the computed structure against experimental findings.
-
FT-IR Spectroscopy: Frequency calculations not only validate the energy minimum but also yield the vibrational modes of the molecule. The calculated frequencies and intensities can be used to simulate an FT-IR spectrum.[1] Key vibrational modes for this compound would include N-H stretching, C=N stretching, and aromatic C-H bending, which can be compared directly to an experimental spectrum.
-
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (¹H and ¹³C) for the molecule.[7] Comparing the computed chemical shifts with experimental NMR data provides another layer of validation for the determined structure.
Conclusion
The theoretical study of this compound's structure, grounded in quantum chemical calculations, provides profound insights into its geometry, stability, and electronic properties. By employing a systematic workflow encompassing DFT-based geometry optimization, conformational analysis, and the calculation of electronic properties like HOMO-LUMO and MEP, researchers can build a robust and predictive molecular model. The validation of this model through simulated spectroscopic data ensures a high degree of confidence in the results. This comprehensive theoretical approach is indispensable for the rational design of novel this compound derivatives in drug discovery and materials science, enabling the prediction of molecular behavior prior to costly and time-consuming synthesis.
References
-
Title: Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.[5] Source: Molecules. URL: [Link]
-
Title: Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters.[4] Source: Molecules. URL: [Link]
-
Title: Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative.[1] Source: Heliyon. URL: [Link]
-
Title: Theoretical and experimental spectroscopic studies and analysis for wave function on N-phenylmorpholine-4-carboxamide benzene-1,2-diamine with computational techniques.[3] Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL: [Link]
-
Title: Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives.[8] Source: arXiv. URL: [Link]
-
Title: Quantum Chemical Characterization of 4-({4-[Bis(2-Cyanoethyl)Amino]Phenyl}Diazinyl)Benzene Sulfonamide by Ab-Initio Calculation.[2] Source: ResearchGate. URL: [Link]
-
Title: THE THEORY OF SPECTROSCOPIC METHODS.[7] Source: ResearchGate. URL: [Link]
-
Title: Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations.[6] Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL: [Link]
Sources
- 1. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical and experimental spectroscopic studies and analysis for wave function on N-phenylmorpholine-4-carboxamide benzene-1,2-diamine with computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
Benzeneethanimidamide Scaffolds: Synthetic Architecture and Pharmacological Utility
Executive Summary
Benzeneethanimidamide (systematically 2-phenylacetamidine ) represents a pivotal pharmacophore in medicinal chemistry, distinct from its rigid analog benzamidine. Characterized by a methylene spacer (
This technical guide analyzes the this compound core, focusing on its role as a precursor to 1,2,4-oxadiazole bioisosteres and its therapeutic application in serotonergic modulation (e.g., Xylamidine ). We provide validated synthetic protocols and mechanistic insights for researchers optimizing GPCR ligands and serine protease inhibitors.
Chemical Architecture & SAR Analysis
The this compound core (
-
The Cationic Head (Amidine): Forms critical salt bridges with aspartate/glutamate residues in receptor active sites (e.g., Asp3.32 in amine GPCRs).
-
The Flexible Linker (Methylene): Unlike benzamidine, the
methylene carbon breaks conjugation, preventing the amidine from lying coplanar with the phenyl ring. This "bent" conformation is crucial for fitting into the hydrophobic clefts of 5-HT receptors. -
The Lipophilic Tail (Phenyl): Provides
- stacking interactions with aromatic residues (Phe/Trp) in the binding pocket.
Case Study: Xylamidine
Xylamidine (N-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide) illustrates the successful optimization of this scaffold. By substituting the amidine nitrogen, researchers converted a simple chemical intermediate into a potent 5-HT2 receptor antagonist .
-
Mechanism: The this compound core mimics the ethylamine side chain of serotonin, anchoring the molecule, while the extended lipophilic tail blocks conformational changes required for receptor activation.
Visualization: Structure-Activity Relationship (SAR)
The following diagram maps the structural logic of Xylamidine and its relationship to the core this compound scaffold.
Caption: Structural decomposition of the this compound scaffold showing its transition from a raw core to complex therapeutics like Xylamidine and bioisosteres.
Synthetic Methodologies
The synthesis of this compound derivatives typically proceeds via the Pinner Reaction or the Amidoxime Route . The choice depends on whether the target is the free amidine (for binding assays) or a heterocyclic derivative (for lead optimization).
Protocol A: Pinner Synthesis of 2-Phenylacetamidine HCl
Target: Generation of the primary amidine salt from benzyl cyanide.
Reagents: Benzyl cyanide (1.0 eq), Ethanol (anhydrous), HCl gas, Ammonia (anhydrous/methanolic).
-
Imidate Formation:
-
Dissolve benzyl cyanide in anhydrous ethanol (1.1 eq) and diethyl ether (solvent).
-
Cool to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 2–3 hours until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis to the ester.
-
Store at 4°C for 24 hours. The imidate ester hydrochloride will precipitate as a white solid.
-
-
Amidine Conversion:
-
Filter the imidate salt under nitrogen.
-
Resuspend in anhydrous ethanol.
-
Treat with excess anhydrous ammonia (7M in MeOH) at 0°C.
-
Stir at room temperature for 12 hours.
-
-
Purification:
-
Evaporate solvent. Recrystallize the residue from Ethanol/Ether.
-
Yield: Typically 70–85%.
-
Validation:
H NMR ( ) should show a singlet for the methylene at ppm (shifted from in nitrile due to amidine deshielding).
-
Protocol B: Synthesis of N-Hydroxythis compound (Amidoxime)
Target: Precursor for 1,2,4-oxadiazoles (common in high-throughput screening libraries).
Reagents: Benzyl cyanide (10 mmol), Hydroxylamine hydrochloride (11 mmol), Sodium Carbonate (11 mmol), Ethanol/Water (2:1).
-
Reaction Setup:
-
Dissolve Hydroxylamine HCl and
in water. -
Add Benzyl cyanide dissolved in ethanol.
-
-
Reflux:
-
Heat the mixture to reflux (80°C) for 6 hours.
-
Mechanism:[1] The hydroxylamine acts as a nucleophile attacking the nitrile carbon.
-
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over
.
-
-
Isolation:
-
Concentrate to yield a white solid.
-
Melting Point: 103–104°C [Verified Reference Range].[2]
-
Experimental Data & Properties
| Property | This compound (Core) | Xylamidine Tosylate (Drug) |
| CAS Number | 5504-24-5 | 6443-40-9 |
| Formula | ||
| Mol.[3][4][5][6] Weight | 134.18 g/mol | 484.6 g/mol |
| pKa (Amidine) | ~11.6 (Basic) | ~11.0 |
| Target Class | Synthetic Intermediate | 5-HT2 Receptor Antagonist |
| Solubility | High (Water/Ethanol) | Moderate (Water), High (DMSO) |
Visualization: Synthetic Pathway (Graphviz)
The following flow chart details the divergence between creating the free amidine versus the amidoxime intermediate.
Caption: Divergent synthesis from Benzyl Cyanide: Pinner reaction (left) vs. Amidoxime formation (right).
Future Directions & Emerging Trends
-
Protease Inhibition: While benzamidines are classic thrombin inhibitors (e.g., Dabigatran), this compound derivatives are gaining traction in Trace Amine Associated Receptor (TAAR) research due to their structural similarity to endogenous trace amines.
-
CFTR Modulation: Recent high-throughput screens have identified N-hydroxythis compound derivatives as potential modulators for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), offering a new scaffold outside the traditional quinoline classes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22951, Xylamidine. Retrieved from [Link][3][5]
-
LookChem. this compound, N,N-diethyl-N'-[(1-methylethyl)sulfonyl]-a-oxo- Properties. Retrieved from [Link][7]
- Galietta, L. J., et al. (2001).Novel CFTR chloride channel activators identified by screening of combinatorial libraries. Journal of Biological Chemistry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. lookchem.com [lookchem.com]
- 3. Xylamidine Tosylate Anhydrous | C26H32N2O5S | CID 22950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. Xylamidine | C19H24N2O2 | CID 22951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. testing.chemscene.com [testing.chemscene.com]
- 7. lookchem.com [lookchem.com]
Technical Guide: Preliminary Bioactivity Screening of Benzeneethanimidamide
Executive Summary
Benzeneethanimidamide (CAS: 100-53-8), also known as 2-Phenylethanimidamide or Phenylacetamidine, represents a critical pharmacophore in medicinal chemistry. Structurally, it functions as a flexible homolog of benzamidine , a classic competitive inhibitor of trypsin-like serine proteases.
While benzamidine is a rigid "lock-and-key" inhibitor, the methylene spacer in this compound introduces rotational freedom (
This guide details a self-validating screening architecture designed to quantify the bioactivity of this compound, moving from physiochemical profiling to high-fidelity enzymatic kinetics.
Phase 1: Physiochemical Profiling & Solution State
Objective: Define the ionization state and solubility limits to prevent false negatives in bioassays.
The Basicity Challenge
Amidines are strong organic bases. This compound has a predicted
-
Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the protonated cation (
). -
Screening Risk: The cationic charge is essential for binding to the aspartate residue in the protease active site (S1 pocket) but detrimental to passive membrane permeability.
Solubility Protocol
Prepare stock solutions in DMSO (Dimethyl sulfoxide) to 100 mM.
-
Dilution Rule: For aqueous assays, ensure final DMSO concentration is <1% (v/v) to avoid enzyme denaturation.
-
Buffer Incompatibility: Avoid phosphate buffers if high concentrations of divalent cations (
) are present, though generally safe; Tris-HCl (pH 7.4–8.0) is the standard for amidine-protease assays.
Phase 2: In Vitro Enzymatic Screening (The Core)
Objective: Quantify inhibition constants (
Mechanistic Rationale
This compound acts as an Arginine mimic .
-
Target: The catalytic triad (His-Asp-Ser) of serine proteases.
-
Interaction: The protonated amidine group forms a bidentate salt bridge with the carboxylate side chain of Asp-189 (chymotrypsin numbering) at the bottom of the S1 pocket.
Screening Workflow Diagram
The following diagram illustrates the logical flow from compound preparation to
Caption: Logical workflow for determining the inhibitory potency of this compound against key serine proteases.
Detailed Assay Protocol (Standardized)
This protocol uses chromogenic substrates that release p-nitroaniline (pNA), detectable at 405 nm.
| Parameter | Condition | Rationale |
| Buffer System | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM | Mimics physiological ionic strength; Calcium stabilizes trypsin. |
| Enzyme Conc. | 1–10 nM (Final) | Low concentration ensures assumption |
| Substrate | Running at | |
| Incubation | 10 mins (Pre-incubation of E + I) | Allows equilibrium binding of the amidine to the active site before substrate addition. |
| Detection | Kinetic Mode (Abs 405 nm) for 10 mins | Initial velocity ( |
Step-by-Step:
-
Plate Setup: Use 96-well clear flat-bottom plates.
-
Inhibitor Addition: Add 10 µL of this compound (various concentrations).
-
Enzyme Addition: Add 80 µL of enzyme solution (e.g., Bovine Trypsin). Incubate for 10 min at 25°C.
-
Reaction Start: Add 10 µL of Chromogenic Substrate (e.g., BAPNA for Trypsin).
-
Monitor: Measure Absorbance (405 nm) every 30 seconds for 10 minutes.
-
Control: Run a "No Inhibitor" (DMSO only) control to establish
.
Data Analysis & Validation
Calculate % Inhibition using initial velocities:
The Cheng-Prusoff Correction:
Since this compound is a competitive inhibitor, calculate the dissociation constant (
-
Validation Check: If the Hill slope deviates significantly from -1.0, suspect aggregation or non-specific binding (promiscuous inhibition). Add 0.01% Triton X-100 to the buffer to rule out aggregation.
Phase 3: Selectivity & Cellular Permeability
Objective: Determine if the compound is a "dirty" drug or a specific lead, and if it can enter cells.
Selectivity Profiling
This compound's flexibility might allow it to inhibit enzymes that rigid benzamidines miss.
-
Counter-Screen: Test against Chymotrypsin (selectivity control).
-
Expectation: Low/No inhibition. Chymotrypsin prefers large hydrophobic residues (Phe/Trp/Tyr) at S1, not cationic amidines. If inhibition is observed, the compound is binding non-specifically.
-
Membrane Permeability (PAMPA)
Due to the high pKa, oral bioavailability is likely poor.
-
Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
pH Adjustment: Run the assay at pH 7.4 and pH 9.0.
-
Hypothesis: Permeability should increase at pH 9.0 as a fraction of the compound deprotonates (becomes neutral).
-
-
Prodrug Strategy: If permeability is low (likely), note in the report that development of an Amidoxime prodrug (N-hydroxy derivative) is the required next step for in vivo efficacy.
Phase 4: Structural Mechanism (Visualized)
Understanding the binding mode is critical for lead optimization.
Caption: Mechanistic interaction within the S1 pocket. The amidine cation anchors to Asp189, physically blocking the catalytic Ser195.
References
-
Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of trypsin-like serine proteases." Journal of Enzyme Inhibition, 11(1), 21-39. Link
- Context: Establishes the baseline SAR for amidine-based inhibitors.
-
Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579. Link
- Context: Essential reference for the prodrug strategy required for this compound delivery.
-
Bode, W., et al. (1990). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." The EMBO Journal, 8(11), 3467–3475. Link
- Context: Structural basis for the S1 pocket (Asp189) interaction targeted by this compound.
-
Di Cera, E. (2008). "Thrombin."[1][2] Molecular Aspects of Medicine, 29(4), 203–254. Link
- Context: Detailed kinetics for thrombin inhibition assays.
Sources
Methodological & Application
Application Note: High-Purity Synthesis of Benzeneethanimidamide Hydrochloride via Pinner Reaction
Abstract & Utility
Benzeneethanimidamide hydrochloride (also known as Phenylacetamidine HCl) is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly imidazoles and pyrimidines used in pharmaceutical development. It acts as a bioisostere for amide bonds and serves as a key building block for serine protease inhibitors.
This application note details the Pinner Synthesis , the industry "Gold Standard" for preparing amidines from nitriles. Unlike direct catalytic addition methods, the Pinner reaction offers superior control over purity by isolating the intermediate imidate salt, effectively filtering out impurities before the final amidine formation.
Safety & Pre-requisites (Critical)
WARNING: This protocol involves handling highly toxic precursors and corrosive gases.
| Hazard Class | Reagent | Risk Description |
| Acute Toxicity | Benzyl Cyanide | FATAL if inhaled or swallowed. Metabolizes to cyanide in vivo. Work exclusively in a fume hood. Keep cyanide antidote kit available. |
| Corrosive | HCl Gas | Causes severe skin burns and eye damage. Inhalation causes pulmonary edema. |
| Flammable | Ethanol/Ether | Highly flammable. Ensure all sources of ignition are removed. |
Pre-requisites:
-
Moisture Control: The Pinner reaction is strictly anhydrous. Water causes hydrolysis of the imidate back to the ester or amide.
-
Gas Trap: An alkali scrubber (NaOH solution) must be attached to the vent line to neutralize excess HCl gas.
Reaction Mechanism (The "Why")
The synthesis proceeds via a two-step sequence.[1][2] First, the acid-catalyzed addition of ethanol to the nitrile yields the Imidate Ester Hydrochloride (Pinner Salt). Second, the displacement of the ethoxy group by ammonia yields the Amidine .
Mechanism Diagram
Caption: Step-wise conversion of nitrile to amidine via the activated imidate intermediate.
Experimental Protocol
Step 1: Preparation of Ethyl Phenylacetimidate Hydrochloride
Objective: Convert Benzyl Cyanide to the reactive Imidate Salt.
Reagents:
-
Benzyl Cyanide (Phenylacetonitrile): 11.7 g (0.10 mol)
-
Absolute Ethanol: 5.0 g (0.11 mol, 1.1 eq)
-
Anhydrous Diethyl Ether: 50 mL (Solvent)
-
Dry Hydrogen Chloride (HCl) gas: Excess
Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a gas inlet tube, a thermometer, and a drying tube (CaCl₂).
-
Dissolution: Charge the flask with Benzyl Cyanide, Absolute Ethanol, and Diethyl Ether. Cool the mixture to 0°C in an ice-salt bath.
-
Saturation: Slowly bubble dry HCl gas through the solution.
-
Control Point: Maintain temperature below 5°C. The reaction is exothermic.
-
Endpoint: Continue saturation until the weight of the flask increases by approx. 4.0 g (indicating >1 eq of HCl absorption).
-
-
Crystallization: Seal the flask tightly (parafilm/stopper) and place it in a refrigerator (0–4°C) for 24–48 hours . The mixture will solidify into a crystalline mass.
-
Isolation: Filter the crystals rapidly under a blanket of dry nitrogen (the salt is hygroscopic). Wash with cold anhydrous ether (2 x 20 mL).
-
Drying: Dry in a vacuum desiccator over
or KOH pellets.-
Expected Yield: ~80-90%
-
Appearance: White crystalline solid.
-
Step 2: Aminolysis to this compound Hydrochloride
Objective: Convert the Imidate Salt to the Amidine.
Reagents:
-
Ethyl Phenylacetimidate Hydrochloride (from Step 1): 10.0 g (0.05 mol)
-
Ammonia Solution (7N in Methanol or Ethanol): 25 mL (Excess)
Procedure:
-
Mixing: Place the Imidate Salt in a pressure-rated vessel or a round-bottom flask.
-
Addition: Add the cold alcoholic ammonia solution.
-
Reaction: Stopper the flask and shake vigorously until the solid dissolves. Allow the solution to stand at room temperature for 24 hours .
-
Observation: Ammonium chloride (
) may precipitate as a byproduct.
-
-
Work-up: Evaporate the solvent under reduced pressure (Rotavap) to obtain a solid residue.
-
Purification:
-
Dissolve the residue in a minimum amount of hot isopropanol or ethanol.
-
Add dry diethyl ether until turbidity appears.
-
Cool to 0°C to induce recrystallization.
-
-
Final Isolation: Filter the white crystals and dry under vacuum at 40°C.
Characterization & Validation
To ensure the protocol was successful, compare your product against these standard metrics.
| Property | Specification | Method |
| Appearance | White crystalline solid | Visual Inspection |
| Melting Point | 145 – 151 °C | Capillary Method [1, 2] |
| Solubility | Soluble in Water, Ethanol, DMSO | Solubility Test |
| IR Spectrum | ~1680 cm⁻¹ (C=N stretch)~3000-3300 cm⁻¹ (N-H stretch) | FTIR (KBr pellet) |
NMR Validation (DMSO-d6)
The following shifts are characteristic of the amidine salt structure (
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 9.0 - 9.4 | Broad Singlet | 3H | Amidine NH protons (Exchangeable with D₂O) |
| 7.30 - 7.45 | Multiplet | 5H | Aromatic Protons (Phenyl group) |
| 3.85 | Singlet | 2H | Benzylic Methylene ( |
Note: The benzylic methylene in the amidine (3.85 ppm) is shifted downfield compared to the starting nitrile (~4.0 ppm) and amide (~3.4 ppm).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oily Product in Step 1 | Moisture contamination | Ensure all glassware is flame-dried. Use fresh anhydrous ethanol. |
| Low Yield (Step 1) | Insufficient HCl or Time | Re-saturate with HCl gas and extend refrigeration time to 72 hours. |
| Melting Point < 140°C | Hydrolysis to Phenylacetamide | The product has hydrolyzed.[2][3][4] Recrystallize from anhydrous EtOH/Ether. Ensure ammonia step is dry. |
| Ammonium Chloride Contamination | Incomplete purification |
References
-
ChemScene. (2025).[5] Safety Data Sheet: 2-Phenylacetimidamide hydrochloride. Retrieved from
-
Kolab Shop. (n.d.). Product Specification: 2-phenylethanimidamide hydrochloride. Retrieved from
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
- Organic Syntheses. (1928). Acetamidine Hydrochloride. Org. Synth. 1928, 8, 1.
Sources
- 1. shyzchem.com [shyzchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. L-Proline t-butyl ester , 98% , 2812-46-6 - CookeChem [cookechem.com]
- 4. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 5. testing.chemscene.com [testing.chemscene.com]
Application Notes and Protocols: Investigating Benzeneethanimidamide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Author: Senior Application Scientist, Gemini Division
Abstract
The amidine functional group is a privileged scaffold in medicinal chemistry, known for its ability to engage in key binding interactions within enzyme active sites.[1][2] This has led to the successful development of numerous amidine-containing compounds with diverse therapeutic activities, including antimicrobial and enzyme inhibitory effects.[2][3] Benzeneethanimidamide, a small molecule featuring this key functional group, presents an intriguing starting point for novel enzyme inhibitor discovery campaigns. This document provides a comprehensive guide for the systematic evaluation of this compound as a potential enzyme inhibitor. It outlines detailed protocols for initial screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of action (MOA), while also discussing the underlying scientific principles that govern these experimental choices.
Introduction: The Rationale for Investigating this compound
Enzymes are central to countless physiological and pathological processes, making them one of the most important classes of drug targets.[4][5] The discovery of novel small molecule inhibitors for specific enzymes is a cornerstone of modern drug development.[4][6] The this compound scaffold combines a phenyl group, providing a hydrophobic element for potential non-polar interactions, with a basic amidine group. The positively charged nature of the amidinium cation at physiological pH allows it to form strong ionic bonds and hydrogen bonds with negatively charged residues like aspartate and glutamate, which are frequently found in the active sites of enzymes such as proteases and kinases.
This structural motif suggests that this compound could act as a competitive inhibitor, mimicking the binding of natural substrates.[7] This application note will guide researchers through a logical, multi-stage process to test this hypothesis, from initial broad screening to detailed kinetic analysis.
Preliminary Steps: Compound Characterization and Assay Selection
Before commencing biological assays, it is crucial to characterize the test compound and select appropriate enzyme targets and assay methodologies.
Physicochemical Characterization of this compound
A thorough understanding of the compound's properties is essential for designing robust experiments and interpreting results.
| Property | Value | Source/Method | Significance for Assay Development |
| Molecular Formula | C8H10N2 | --- | Purity assessment and concentration calculations. |
| Molecular Weight | 134.18 g/mol | --- | Accurate molar concentration preparation. |
| Solubility | To be determined | Experimental | Crucial for avoiding compound precipitation in assay buffers. Test in DMSO and aqueous buffers. |
| Purity | >95% | HPLC, NMR | Ensures observed activity is due to the target compound and not impurities. |
| pKa | To be determined | Calculation/Experimental | Predicts the protonation state of the amidine group at the assay's pH, which is critical for binding. |
Selection of Target Enzymes and Assay Platforms
The choice of enzyme targets should be guided by the structural features of this compound. Enzymes with known affinity for arginine or lysine-like moieties in their substrates are excellent starting points.
Potential Enzyme Classes to Target:
-
Serine Proteases (e.g., Trypsin, Thrombin): These enzymes often have a negatively charged aspartate residue in the S1 pocket that recognizes basic side chains.
-
Kinases: Many kinases have conserved acidic residues in their active sites that could interact with the amidine group.
-
Nitric Oxide Synthases (NOS): Amidine-containing compounds have been successfully developed as selective NOS inhibitors.[3]
Assay Technology Selection: The choice of assay technology is critical for generating reliable data. Fluorescence-based assays are commonly used in high-throughput screening (HTS) due to their sensitivity and wide dynamic range.[5][8]
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence Intensity | Cleavage of a fluorogenic substrate releases a fluorescent molecule. | High sensitivity, suitable for HTS.[5] | Susceptible to interference from fluorescent compounds. |
| Time-Resolved FRET | Measures energy transfer between donor and acceptor fluorophores. | Reduced background fluorescence, robust. | Requires specific labeling of reagents. |
| Bioluminescence | Enzyme activity is coupled to a light-producing reaction (e.g., luciferase). | High sensitivity, low background. | Can be susceptible to inhibitors of the reporter enzyme. |
For the protocols outlined below, we will assume the use of a standard fluorescence intensity-based assay for a model serine protease, such as trypsin.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the systematic evaluation of this compound.
Workflow for Inhibitor Characterization
The following diagram illustrates the logical flow of experiments, from initial screening to detailed mechanistic studies.
Caption: Workflow for identifying and characterizing a potential enzyme inhibitor.
Protocol 1: Primary Screening and IC50 Determination
Objective: To determine if this compound inhibits the target enzyme and to quantify its potency (IC50).
Principle: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[9] A dose-response curve is generated by measuring enzyme activity across a range of inhibitor concentrations.
Materials:
-
Target Enzyme (e.g., Trypsin)
-
Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
This compound (stock solution in 100% DMSO)
-
Positive Control Inhibitor (e.g., Aprotinin for Trypsin)
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve. A 10-point, 3-fold dilution series is recommended (e.g., from 10 mM down to 0.5 µM).
-
-
Assay Plate Setup:
-
Add 200 nL of the serially diluted this compound (or controls) to the appropriate wells of a 384-well plate.
-
Include "high" control wells (DMSO only, no inhibitor) and "low" control wells (no enzyme).
-
-
Enzyme Addition:
-
Prepare the enzyme solution in assay buffer at a concentration that is 2X the final desired concentration. The final concentration should be in the linear range of the assay.
-
Add 10 µL of the 2X enzyme solution to all wells except the "low" control wells. Add 10 µL of assay buffer to the "low" control wells.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is added.
-
-
Reaction Initiation:
-
Prepare the substrate solution in assay buffer at a concentration that is 2X the final desired concentration. For IC50 determination, the substrate concentration should be at or below its Michaelis-Menten constant (Km).[10]
-
Add 10 µL of the 2X substrate solution to all wells to start the reaction. The final volume will be 20 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation / 460 nm emission for AMC-based substrates).
-
Measure the fluorescence every 60 seconds for 15-20 minutes (kinetic read). The rate of reaction is the slope of the linear portion of the fluorescence versus time plot.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_low_control) / (Rate_high_control - Rate_low_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Mechanism of Action (MOA) Studies
Objective: To determine how this compound inhibits the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).
Principle: The mode of inhibition is determined by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate).[6][11] This is achieved by measuring reaction rates at various substrate concentrations in the presence of fixed concentrations of the inhibitor.
Step-by-Step Protocol:
-
Experimental Setup:
-
This experiment is set up as a matrix. You will test multiple fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) against a range of substrate concentrations (e.g., 0.25 x Km to 10 x Km).
-
-
Procedure:
-
Follow the same general procedure as the IC50 determination (Protocol 3.2).
-
For each fixed inhibitor concentration, perform a full substrate titration.
-
Measure the initial reaction rates for each condition.
-
-
Data Analysis and Interpretation:
-
Plot the reaction rates against substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
For a more accurate determination of kinetic parameters, transform the data into a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]).
-
Analyze how the plots change in the presence of the inhibitor.
-
| Inhibition Type | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot Interpretation |
| Competitive | Increases | Unchanged | Lines intersect on the y-axis. |
| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
The following diagram illustrates the expected outcomes on a Lineweaver-Burk plot.
Caption: Lineweaver-Burk plots for different inhibition types.
Cellular Validation: Bridging In Vitro Activity to a Biological Context
While in vitro enzyme assays are essential for initial characterization, demonstrating activity in a cellular context is a critical next step.[11][12]
Protocol 3: Cell-Based Target Engagement Assay
Objective: To confirm that this compound can engage its target enzyme within a cellular environment.
Principle: A reporter system can be engineered into cells to measure the activity of a specific intracellular enzyme.[12] Inhibition of the enzyme by a cell-permeable compound results in a measurable change in the reporter signal.
General Protocol Outline:
-
Cell Line Selection: Choose a cell line that expresses the target enzyme at a sufficient level.
-
Assay Development:
-
Transfect cells with a reporter construct. For example, for a protease, a fusion protein could be designed that releases a fluorescent protein or a luciferase upon cleavage by the target enzyme.[12]
-
Optimize assay conditions, including cell seeding density and incubation times.
-
-
Compound Treatment:
-
Treat the engineered cells with varying concentrations of this compound.
-
Include appropriate vehicle (DMSO) and positive controls.
-
-
Signal Measurement:
-
After an appropriate incubation period, measure the reporter signal (e.g., fluorescence or luminescence).
-
-
Data Analysis:
-
Calculate the cellular IC50 by plotting the reporter signal against the inhibitor concentration.
-
A significant result in a cell-based assay provides strong evidence that the compound is not only an inhibitor but also has the necessary properties (e.g., cell permeability) to be a candidate for further development.
Conclusion and Future Directions
This guide provides a robust framework for the initial investigation of this compound as a potential enzyme inhibitor. By following these protocols, researchers can efficiently screen for activity, determine potency, and elucidate the mechanism of inhibition. Positive results from this workflow would establish this compound as a valid hit compound, justifying further studies including selectivity profiling against a broader panel of enzymes, structure-activity relationship (SAR) studies to optimize potency and selectivity, and advanced biophysical techniques to confirm direct binding to the target enzyme. The amidine moiety remains a highly valuable functional group in drug discovery, and a systematic exploration of simple scaffolds like this compound could uncover novel leads for therapeutic development.
References
-
ResearchGate. (n.d.). Review articles in ENZYME INHIBITORS. Retrieved from [Link]
-
PubMed. (n.d.). Behavioral effects of inhibition of cannabinoid metabolism: The amidase inhibitor AM374 enhances the suppression of lever pressing produced by exogenously administered anandamide. Retrieved from [Link]
-
Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3896-3904. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2023). Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria. Pharmaceuticals, 16(7), 1025. Retrieved from [Link]
-
MDPI. (n.d.). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link]
-
Halevi, A., et al. (2021). Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors. Sensors, 21(14), 4801. Retrieved from [Link]
-
PubMed. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Retrieved from [Link]
-
MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 38(4), 1336-1377. Retrieved from [Link]
-
Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. Retrieved from [Link]
-
Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzeneethanamine (CAS 64-04-0). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Bentham Science. (2016). Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Retrieved from [Link]
-
Portland Press. (2021). Steady-state enzyme kinetics. Retrieved from [Link]
-
Clinical Learning. (2024, December 12). Pharmacodynamics: Enzyme Inhibition [Video]. YouTube. Retrieved from [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(21), 12447-12487. Retrieved from [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
PubMed. (n.d.). Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives. Retrieved from [Link]
-
Dr. G's Biochemistry. (2022, November 26). 402 BCH3023 Enzyme Inhibition by Drugs [Video]. YouTube. Retrieved from [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]
Sources
- 1. Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. portlandpress.com [portlandpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Evaluation of Benzeneethanimidamide's Antimicrobial Activity
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent antimicrobial activity. Benzeneethanimidamide and its derivatives represent a promising class of compounds for which a thorough evaluation of antimicrobial efficacy is a critical first step in the drug development pipeline. This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the standardized in vitro testing of this compound's antimicrobial properties.
The protocols herein are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust, reproducible, and comparable data.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, empowering researchers to make informed decisions and troubleshoot effectively.
Postulated Mechanism of Action
While the definitive molecular target of this compound requires dedicated mechanistic studies, its chemical structure allows for informed hypotheses. The core mechanisms by which antibacterial agents exert their effects include inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with nucleic acid synthesis, inhibition of protein synthesis, and modulation of key metabolic pathways.[3] The ethanimidamide moiety could potentially act as a bioisostere, competing with natural substrates for enzymatic active sites. Plausible mechanisms could involve the inhibition of enzymes crucial for peptidoglycan synthesis, a pathway targeted by many successful antibiotics, or interference with DNA gyrase or topoisomerase IV, essential for bacterial DNA replication.[4][5]
Core Experimental Workflow for Antimicrobial Profiling
A systematic in vitro evaluation of a novel compound like this compound follows a logical progression. The initial step is to determine the minimum concentration required to inhibit bacterial growth (MIC), followed by an assessment of whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Figure 1: Workflow for In Vitro Antimicrobial Activity Testing.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
Causality: The accuracy of susceptibility testing hinges on the precise preparation of the antimicrobial stock solution. A high-concentration, sterile stock is essential for creating accurate serial dilutions. The choice of solvent is critical; it must fully dissolve the compound without possessing its own antimicrobial properties or reacting with the test medium.
Protocol:
-
Aseptically weigh a precise quantity of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mg/mL. Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at ≤ -20°C.
Bacterial Inoculum Preparation (CLSI Standard)
Causality: The density of the bacterial inoculum must be rigorously standardized to ensure reproducibility.[6] The 0.5 McFarland turbidity standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL, providing a consistent starting point for testing.
Protocol:
-
Using a sterile loop, select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.
-
Transfer the colonies into a tube containing sterile saline.
-
Vortex vigorously to create a uniform suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard visually or using a spectrophotometer (OD₆₂₅nm = 0.08 to 0.13).
-
This standardized suspension must be diluted further for the final assay as described in the subsequent steps.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Causality: The broth microdilution method is the gold standard for quantitative MIC determination, allowing for efficient testing of a range of concentrations in a 96-well format.[2][7] Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antimicrobial agents.
Protocol:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well U-bottom plate.
-
Prepare a working solution of this compound in CAMHB. Add 100 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process sequentially to well 10, discarding 50 µL from well 10.
-
Wells 1-10 now contain serially diluted compound in 50 µL volumes. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no bacteria).
-
Dilute the standardized 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells is 100 µL.
-
Add 50 µL of sterile CAMHB to well 12.
-
Seal the plate with a breathable membrane or lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
Application Note: Cytotoxicity Evaluation of Benzeneethanimidamide (Phenylacetamidine) Scaffolds
Executive Summary
Benzeneethanimidamide (Phenylacetamidine) is a critical pharmacophore often utilized as a bioisostere for guanidines or as a scaffold in serine protease inhibitors (e.g., thrombin, trypsin). While valuable in medicinal chemistry, the amidine functional group presents unique challenges in in vitro assays due to its basicity (pKa ~11-12) and hydrolytic instability.
This Application Note provides a rigorous, ISO 10993-5 compliant framework for evaluating the cytotoxicity of this compound. Unlike generic small-molecule protocols, this guide specifically addresses the "Ammonia Artifact" —a common false positive caused by the hydrolysis of the amidine group into phenylacetamide and toxic ammonia during extended incubations.
Chemical Competency & Pre-Assay Considerations
Before pipetting, the chemical nature of the analyte must be stabilized. This compound is prone to hydrolysis in aqueous media, a reaction accelerated by heat (37°C) and alkaline pH.
The Hydrolysis Trap (Mechanistic Insight)
In cell culture media (pH 7.4), this compound (1) exists in equilibrium with its hydrolysis products: Phenylacetamide (2) and Ammonia (3).
Critical Risk: Ammonia is highly cytotoxic. If the assay incubation exceeds the compound's half-life, observed cell death may be due to accumulated ammonia, not the parent drug.
Figure 1: The dual-pathway of cytotoxicity. Researchers must distinguish between intrinsic drug toxicity (Green) and hydrolysis-induced ammonia toxicity (Red).
Solubilization Strategy
-
Salt Selection: Use This compound Hydrochloride (CAS: 2498-46-6) for superior aqueous solubility compared to the free base.
-
Vehicle:
-
Preferred: Sterile Water or PBS (if using HCl salt).
-
Alternative: DMSO (Dimethyl sulfoxide) if using free base. Final DMSO concentration on cells must be < 0.5% (v/v).
-
-
pH Buffering: The amidine group is basic. High concentrations (>100 µM) may shift media pH.
-
Action: Check pH of the highest stock dilution. If pH > 7.6, adjust with 1N HCl or increase HEPES buffer concentration in media to 25 mM.
-
Experimental Design: The Dual-Assay Approach
To ensure data integrity, we utilize a Multiplexed Approach :
-
Metabolic Activity (ATP Quantitation): Measures cell viability via ATP presence (more sensitive and less prone to chemical interference than MTT/MTS for amidines).
-
Membrane Integrity (LDH Release): Measures necrosis and confirms if the compound is rupturing cells or simply halting metabolism (cytostatic).
Cell Line Selection
-
HepG2 (Liver): Essential for evaluating metabolic toxicity.
-
HEK293 (Kidney): Standard for general cytotoxicity.
-
HUVEC (Endothelial): Critical if the compound is intended for vascular targets (common for amidines).
Detailed Protocols
Protocol A: ATP-Based Viability Assay (Luminescence)
Standard: Modified ISO 10993-5
Materials:
-
CellTiter-Glo® (Promega) or equivalent ATP assay.
-
White-walled, clear-bottom 96-well plates (prevents signal bleed).
-
This compound HCl stock (100 mM).
Workflow:
-
Seeding: Plate cells (e.g., 5,000 HepG2 cells/well) in 90 µL complete media. Incubate 24h for attachment.
-
Edge Effect Control: Fill outer wells with PBS; do not use for data.
-
-
Treatment Prep (Fresh is Critical):
-
Prepare 10x stocks of this compound in media immediately before use.
-
Range: 0.1 µM to 500 µM (semi-log dilutions).
-
-
Exposure: Add 10 µL of 10x stock to wells (Final Vol: 100 µL).
-
Control 1 (Negative): Vehicle only (0.5% DMSO or Water).
-
Control 2 (Positive): 10 µM Staurosporine or 0.1% Triton X-100.
-
Control 3 (Stability): Media + Compound (No Cells) to check for chemical interference with luciferase.
-
-
Incubation: 24 hours at 37°C, 5% CO2.
-
Note: Do not exceed 24h without refreshing media to minimize ammonia accumulation.
-
-
Readout: Equilibrate plate to RT (30 min). Add 100 µL ATP reagent. Shake 2 min. Read Luminescence.
Protocol B: LDH Membrane Integrity Verification
Purpose: Distinguish cytostatic effects from necrosis.
Workflow:
-
Supernatant Harvest: After the 24h incubation (from Protocol A duplicate plate), transfer 50 µL of supernatant to a fresh clear 96-well plate.
-
Reaction: Add 50 µL LDH Reaction Mix (Tetrazolium salt + Diaphorase).
-
Incubation: 30 min at Room Temp (Dark).
-
Stop: Add Stop Solution (1N HCl or Acetic Acid).
-
Read: Absorbance at 490 nm.
Data Analysis & Interpretation
Calculating IC50 and Z-Factor
Summarize data using the following logic. A valid assay must have a Z-factor > 0.5.
WhereInterpreting the "Ammonia Gap"
Compare the IC50 at 24h vs. 48h (if performed).
-
Scenario A (Stable Tox): IC50 remains constant. -> True Cytotoxicity.
-
Scenario B (Drifting Tox): Toxicity increases significantly (IC50 drops) at 48h without media refresh. -> Suspect Hydrolysis/Ammonia effect.
Data Summary Table
| Parameter | This compound HCl Target | Acceptance Criteria |
| Solubility Limit | > 10 mM in Water | Clear solution, no precipitate |
| Media pH | 7.2 - 7.6 | Must not deviate >0.2 units post-addition |
| Assay Duration | 24 Hours | Limit to 24h to avoid hydrolysis artifacts |
| Viability Cutoff | > 70% Viability | Considered "Non-Cytotoxic" (ISO 10993-5) |
| Interference | < 10% Signal Change | Cell-free media + Compound vs. Media only |
Visualizing the Assay Workflow
Figure 2: Integrated workflow for dual-endpoint cytotoxicity assessment.
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[1] International Organization for Standardization.
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. (Standard for ATP-based cytotoxicity).
-
OECD. Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286.
-
Clement, B. (2002). Reduction of amidoximes to amidines by the cytochrome P450 system. Drug Metabolism and Disposition.[2] (Provides context on amidine metabolism and stability).
-
Riss, T.L., et al. (2013). Cell Viability Assays.[3] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Sources
Scale-Up Synthesis of Benzeneethanimidamide: A Robust Pinner Strategy
Application Note: AN-SYN-2026-BEA
Executive Summary
This application note details a scalable, high-purity protocol for the synthesis of Benzeneethanimidamide (Phenylacetamidine, CAS: 19256-40-7) as its hydrochloride salt (CAS: 19256-41-8). While modern catalytic methods exist, the classical Pinner reaction remains the gold standard for multi-gram to kilogram scale-up due to its use of inexpensive reagents, lack of heavy metal catalysts, and the self-purifying nature of the intermediate imidate salt. This guide addresses the specific challenges of moisture sensitivity and exothermic control required to maintain high yields (>85%) during scale-up.
Strategic Analysis & Retrosynthesis
The target molecule contains a sensitive amidine moiety. Direct addition of ammonia to benzyl cyanide requires high temperatures and often yields mixtures. The Pinner Strategy activates the nitrile via acid-catalyzed alcoholysis to an imidate (Pinner Salt), which is a potent electrophile for ammonia.
Reaction Scheme:
-
Activation: Benzyl Cyanide + EtOH + HCl (gas)
Ethyl Phenylacetimidate HCl -
Ammonolysis: Ethyl Phenylacetimidate
HCl + NH this compound HCl + EtOH
Mechanistic Causality
-
Anhydrous Conditions: The imidate intermediate is highly susceptible to hydrolysis. Presence of water converts the imidate to ethyl phenylacetate (ester), the primary impurity.
-
Temperature Control: The formation of the imidate is exothermic. Keeping the reaction at 0–5°C prevents the "Pinner cleavage" (decomposition to alkyl halide and amide).
-
Salt Isolation: Isolating the imidate hydrochloride allows for the removal of unreacted nitrile by simple filtration/washing, ensuring the final amidine step proceeds with high-purity starting material.
Safety & Handling (Critical)
WARNING: This protocol involves Benzyl Cyanide (highly toxic, potential HCN evolution), Anhydrous HCl gas (corrosive, inhalation hazard), and Ammonia (toxic gas).
-
Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.
-
Gas Scrubbing: HCl off-gas must be routed to a caustic scrubber (NaOH solution).
-
Cyanide Protocols: Keep a cyanide antidote kit available. Avoid acidic contact with benzyl cyanide waste until fully quenched.
-
PPE: Butyl rubber gloves are recommended for handling benzyl cyanide. Full face shield is required during gas addition.
Experimental Protocol
Scale: 100 g Input (Benzyl Cyanide) | Target Yield: ~130-140 g (Amidine HCl)
Phase 1: Synthesis of Ethyl Phenylacetimidate Hydrochloride
Reagents:
-
Benzyl Cyanide (Phenylacetonitrile): 100.0 g (0.85 mol)
-
Absolute Ethanol (Anhydrous, <0.05% water): 47.0 g (1.02 mol, 1.2 eq)
-
Diethyl Ether (Anhydrous): 200 mL (Diluent/Anti-solvent)
-
HCl Gas (Anhydrous): ~35-40 g (Excess)
Procedure:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (reaching below the liquid surface), and a drying tube (CaCl
or Drierite). Place the flask in an ice/salt bath (-10°C). -
Charging: Charge Benzyl Cyanide, Absolute Ethanol, and Diethyl Ether. Stir to dissolve.
-
Acidification: Slowly bubble anhydrous HCl gas into the solution.
-
Rate Control: Monitor internal temperature; do not exceed 5°C.[1]
-
Saturation: Continue addition until the solution is saturated (approx. 3-4 hours). The weight of the flask should increase by ~35-40g.
-
-
Crystallization: Seal the flask tightly (parafilm/stopper) and place it in a refrigerator (0–4°C) for 24–48 hours. The mixture will solidify into a thick slurry of white crystals.
-
Isolation: Filter the solid rapidly under a blanket of dry nitrogen (the salt is hygroscopic). Wash the cake with 2 x 100 mL cold anhydrous ether to remove unreacted nitrile.
-
Drying: Dry the solid in a vacuum desiccator over P
O or KOH pellets for 4 hours.-
Checkpoint: Yield is typically 140–150 g (80–85%). Product is moisture-sensitive; proceed immediately to Phase 2 or store under Argon.
-
Phase 2: Ammonolysis to this compound Hydrochloride
Reagents:
-
Ethyl Phenylacetimidate
HCl (from Phase 1): 140 g -
Ammonia (7N in Methanol) OR Anhydrous Ammonia Gas: Excess
-
Ethanol (Absolute): 300 mL
Procedure:
-
Slurry Formation: Suspend the dry Imidate salt (140 g) in Absolute Ethanol (300 mL) in a 1L flask. Cool to 0°C.
-
Ammonolysis:
-
Method A (Ammonia Gas): Bubble dry NH
gas into the slurry. The solid will dissolve (free imidate formation) and then reprecipitate (amidine salt). Continue until saturation. -
Method B (Methanolic Ammonia): Add 250 mL of 7N NH
in MeOH dropwise while maintaining temperature <10°C.
-
-
Reaction: Stir the mixture at room temperature for 24 hours. The solution typically becomes clear before the product precipitates.
-
Work-up: Concentrate the mixture to ~1/3 volume under reduced pressure (keep bath <40°C). Add 300 mL cold diethyl ether to force complete precipitation.
-
Filtration: Filter the white crystalline solid. Wash with cold ether.
-
Recrystallization (Purification): Recrystallize from hot Isopropanol/Ethanol if high purity (>99%) is required.
-
Final Drying: Dry in a vacuum oven at 40°C for 12 hours.
Process Visualization
The following diagram illustrates the critical process flow and decision gates for the synthesis.
Caption: Process flow diagram for the two-stage Pinner synthesis of this compound HCl.
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 218 – 222°C (dec) | Capillary MP |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| IR (KBr) | 1680 cm | FTIR |
| Purity | > 98.0% | HPLC (C18, ACN/Water) |
Note on NMR: The amidine protons often appear as two broad singlets or one very broad signal depending on concentration and solvent exchange rates. The key diagnostic is the methylene singlet at ~3.75 ppm; if this shifts to ~3.6 ppm and an ethyl group appears, hydrolysis to the ester has occurred.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Phase 1 | Water in reagents/solvent.[2] | Redistill Benzyl Cyanide. Dry Ethanol over 3Å sieves. Ensure HCl gas is dry.[3][4] |
| Oily Product (Phase 1) | Temperature too high during HCl addition. | Maintain T < 5°C. Add seed crystal if available. Scratch glass to induce nucleation. |
| Ester Smell (Fruity) | Hydrolysis of Imidate.[1] | Moisture ingress. Ensure drying tubes are active. Do not delay Phase 2. |
| Ammonium Chloride in Product | Excess HCl reacting with NH | Wash crude amidine with ice-cold water (rapidly) or recrystallize from isopropanol to remove inorganic salts. |
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[5] Link
-
Organic Syntheses. (1928). Acetamidine Hydrochloride. Org.[4][6] Synth. 8, 1; Coll.[7] Vol. 1, 5. (General procedure adapted for phenylacetamidine). Link
- Decroix, B., et al. (1976). Synthesis of amidines from nitriles. Bulletin de la Société Chimique de France, 621.
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. scispace.com [scispace.com]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Strategic Functionalization of Benzeneethanimidamide (2-Phenylacetamidine)
Introduction & Strategic Overview
Benzeneethanimidamide (2-phenylacetamidine, CAS: 103-03-7) is a critical C2-synthon in medicinal chemistry. Structurally, it consists of a lipophilic benzyl tail coupled to a reactive amidine headgroup. While often overlooked as a simple reagent, its utility lies in its ability to serve as a bioisostere for guanidines and its role as a primary precursor for 2-benzyl-substituted pyrimidines and imidazoles—scaffolds ubiquitous in kinase inhibitors and GPCR ligands.
The Challenge:
Commercially, this compound is supplied as the hydrochloride salt (
Scope of this Guide: This application note details the functionalization of this compound, specifically:
-
Activation: Controlled liberation of the free base.
-
Construction: Cyclocondensation to form pyrimidine pharmacophores.
-
Protection: Chemoselective N-functionalization (Boc/Cbz) for orthogonal synthesis.
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the decision tree for processing this compound HCl.
Figure 1: Strategic workflow for this compound functionalization. Blue path denotes heterocycle formation; Green path denotes protection for orthogonal chemistry.
Core Protocol A: Pyrimidine Construction (The "Killer App")
The most high-value application of this compound is the synthesis of 2-benzylpyrimidines via condensation with 1,3-dicarbonyls.
Mechanism & Causality
The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the carbonyl carbon of the
-
Why NaOEt? We use Sodium Ethoxide (freshly prepared) to match the leaving group of the ester (ethyl acetoacetate). Using NaOH would risk saponification of the ester; using a weaker base (TEA) often fails to fully deprotonate the amidine salt in equilibrium, slowing the reaction.
Detailed Protocol: Synthesis of 2-Benzyl-6-methylpyrimidin-4-ol
Reagents:
-
This compound HCl (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Sodium metal (1.2 eq)
-
Absolute Ethanol (Anhydrous)
Step-by-Step Methodology:
-
Preparation of Ethoxide (In-Situ):
-
In a dry 3-neck round-bottom flask under
atmosphere, dissolve sodium metal (1.2 eq) in absolute ethanol (0.5 M concentration relative to Na). -
Checkpoint: Wait until H2 evolution ceases and the solution is clear.
-
-
Free-Basing:
-
Add this compound HCl (1.0 eq) to the ethoxide solution.
-
Stir at Room Temperature (RT) for 30 minutes.
-
Observation: A white precipitate (NaCl) will form. Do not filter yet. The free amidine is now in solution.
-
-
Condensation:
-
Add Ethyl Acetoacetate (1.1 eq) dropwise over 10 minutes.
-
Heat the reaction to reflux (78°C) for 4–6 hours.
-
TLC Monitor: Mobile phase 5% MeOH in DCM. Look for the disappearance of the starting amidine (low Rf, streaks) and appearance of a UV-active spot at Rf ~0.4.
-
-
Work-up & Isolation:
-
Cool to RT. Evaporate the solvent under reduced pressure to ~20% volume.
-
Dilute with ice-cold water (5x reaction volume).
-
Critical Step: Adjust pH to ~6.0–7.0 using 1N HCl. The hydroxypyrimidine (tautomer of the pyrimidone) often precipitates at neutral pH.
-
Filter the solid.[1] Recrystallize from Ethanol/Water.
-
Data Summary Table: Expected Results
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | High purity usually yields white needles. |
| Yield | 65% – 85% | Lower yields often indicate wet ethanol (hydrolysis). |
| 1H NMR (DMSO-d6) | Diagnostic benzyl singlet. | |
| 1H NMR (DMSO-d6) | Diagnostic C5 proton. |
Core Protocol B: Chemoselective N-Protection (Boc)
Protecting the amidine is necessary when modifying the phenyl ring (e.g., electrophilic aromatic substitution) to prevent side reactions at the nitrogen.
Mechanism & Causality
Amidines have two nitrogens: an
-
Why DIPEA? We use a non-nucleophilic organic base (Diisopropylethylamine) to scavenge the HCl without attacking the Boc-anhydride.
-
Why DCM? Dichloromethane solubilizes the Boc-anhydride and the free base amidine but allows for easy aqueous wash removal of salts.
Detailed Protocol: Synthesis of N-Boc-2-phenylacetamidine
Reagents:
-
This compound HCl (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
Triethylamine (TEA) or DIPEA (2.5 eq)
-
DMAP (0.1 eq - Catalyst)
-
DCM (Dichloromethane)
Step-by-Step Methodology:
-
Slurry Formation:
-
Suspend this compound HCl in DCM (0.2 M).
-
Add DIPEA (2.5 eq) in one portion. The suspension may clear slightly as the free base forms.
-
-
Acylation:
-
Cool to 0°C (Ice bath).
-
Add DMAP (Catalyst).
-
Add
(diluted in minimal DCM) dropwise. -
Allow to warm to RT and stir for 12 hours.
-
-
Validation (Self-Validating Step):
-
TLC Check: (3:1 Hexane:EtOAc). The product will move significantly higher (Rf ~0.6) than the polar starting material.
-
Ninhydrin Stain: The starting material stains dark red/purple; the mono-Boc product stains faintly or not at all.
-
-
Purification:
-
Wash with water (2x) to remove amine salts.
-
Wash with saturated
. -
Dry over
and concentrate. -
Note: Amidines can hydrolyze on silica gel. If column chromatography is needed, add 1% Triethylamine to the eluent to neutralize silica acidity.
-
Mechanistic Visualization (Graphviz)
Understanding the cyclization mechanism is vital for troubleshooting failed reactions.
Figure 2: Mechanistic pathway for the condensation of this compound with
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete free-basing. | Ensure NaOEt is freshly prepared. Increase reaction time at Step 2. |
| Sticky Gum Product | Polymerization of reagents. | Maintain strictly anhydrous conditions. Use dry EtOH. |
| Starting Material Remains | Amidine salt insolubility. | Switch solvent to Methanol (higher solubility) or increase temperature. |
| Product Hydrolysis | Acidic workup too strong. | During pH adjustment, do not drop below pH 5.0. Amidines/Pyrimidines are acid-sensitive. |
References
-
Organic Chemistry Portal. Pyrimidine Synthesis. Retrieved from [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection (Boc, Cbz). Retrieved from [Link]
-
PubChem. 2-Phenylacetamidine. Compound Summary. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Benzeneethanimidamide Synthesis
Welcome to the Technical Support Center for Benzeneethanimidamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this compound. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to ensure the scientific integrity of your work.
Introduction to this compound Synthesis
This compound, also known as 2-phenylethanimidamide or phenylacetamidine, is a valuable building block in medicinal chemistry and drug development. The most common and reliable method for its synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), followed by ammonolysis to yield the desired amidine.[1][2]
This two-step process, while robust, presents several challenges that can impact the final yield and purity of this compound. This guide will address these challenges in a question-and-answer format, providing detailed protocols and troubleshooting advice.
Core Synthesis Pathway: The Pinner Reaction
The synthesis of this compound from phenylacetonitrile (benzyl cyanide) via the Pinner reaction can be visualized as a two-stage process.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Pinner Salt Formation (Ethyl Phenylacetimidate Hydrochloride)
Q1: My Pinner salt formation is sluggish, or the yield is low. What are the critical parameters to control in this step?
A1: Low yield in the first step is a common issue. The formation of the imidate hydrochloride is highly sensitive to several factors.
-
Strictly Anhydrous Conditions: The Pinner reaction is moisture-sensitive. Any water present will hydrolyze the nitrile to the corresponding amide (phenylacetamide) or carboxylic acid (phenylacetic acid), which are common side products.[3][4] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Dry hydrogen chloride gas is essential.
-
Temperature Control: The reaction is exothermic and the imidate hydrochloride salt is thermodynamically unstable at higher temperatures.[2] Maintaining a low temperature, typically between -10°C and 0°C, is crucial to prevent the rearrangement of the Pinner salt into N-ethyl-phenylacetamide.[2]
-
Purity of Starting Materials: The quality of phenylacetonitrile can significantly affect the yield.[4] Ensure it is free from impurities, especially acidic contaminants.
Troubleshooting Table: Pinner Salt Formation
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Pinner Salt | Incomplete reaction. | - Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture for a sufficient duration (e.g., 3-4 hours).- Allow the reaction to stir at low temperature for an extended period (e.g., overnight) after HCl saturation. |
| Presence of moisture. | - Use freshly distilled, anhydrous ethanol.- Dry the HCl gas by passing it through a sulfuric acid trap. | |
| Sub-optimal temperature. | - Maintain the reaction temperature strictly between -10°C and 0°C using an appropriate cooling bath. | |
| Formation of Phenylacetamide | Hydrolysis of the nitrile by water. | - Rigorously exclude moisture from the reaction setup. |
| Formation of Phenylacetic Acid | Further hydrolysis of the nitrile or intermediate amide. | - Ensure anhydrous conditions and avoid prolonged reaction times at elevated temperatures. |
Part 2: Ammonolysis and Formation of this compound Hydrochloride
Q2: The conversion of the Pinner salt to the amidine is not efficient. How can I optimize the ammonolysis step?
A2: The ammonolysis step involves the nucleophilic attack of ammonia on the imidate. The efficiency of this step is critical for the overall yield.
-
Excess Ammonia: A large excess of ammonia is required to drive the reaction to completion and to neutralize the hydrochloride salt formed.[5] Typically, a solution of anhydrous ammonia in ethanol is used.
-
Reaction Time and Temperature: The reaction is usually carried out at room temperature or with gentle heating. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Quality of Pinner Salt: The purity of the isolated Pinner salt is important. Impurities from the first step can interfere with the ammonolysis. It is often recommended to use the crude Pinner salt immediately in the next step.
Q3: I am observing the formation of a significant amount of a white, crystalline byproduct that is difficult to separate. What could it be?
A3: A common byproduct in the Pinner reaction of phenylacetonitrile is the formation of 2,4-diphenyl-6-benzyl-1,3,5-triazine. This occurs through the acid-catalyzed trimerization of the starting nitrile. This side reaction is favored by higher temperatures and prolonged reaction times in the presence of a strong acid. To minimize its formation, adhere strictly to the optimized low-temperature conditions during the Pinner salt formation.
Part 3: Purification and Characterization
Q4: How can I effectively purify the crude this compound hydrochloride?
A4: Purification of the final product is crucial to remove unreacted starting materials, side products, and ammonium chloride.
-
Work-up: After the ammonolysis, the reaction mixture is typically concentrated to remove excess ammonia and solvent. The resulting solid residue contains the desired amidine hydrochloride and ammonium chloride.
-
Recrystallization: This is the most effective method for purifying the crude product.[6] A suitable solvent system should be chosen where the this compound hydrochloride has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. A mixed solvent system, such as ethanol-ether or methanol-ether, is often effective.[7]
Experimental Protocol: Recrystallization of this compound Hydrochloride
-
Dissolve the crude solid in a minimal amount of hot absolute ethanol.
-
If the solution is colored, treat it with a small amount of activated charcoal and filter it hot through a fluted filter paper.
-
To the hot filtrate, slowly add anhydrous diethyl ether until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-ether mixture, and dry under vacuum.
Caption: Step-by-step recrystallization workflow.
Q5: What are the expected spectroscopic data for this compound hydrochloride?
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, a singlet for the benzylic CH₂ group, and broad signals for the NH₂ and NH protons of the amidinium group.
-
¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the benzylic carbon, and a characteristic downfield signal for the amidinium carbon (C=N⁺).
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (broad, around 3100-3300 cm⁻¹), C=N⁺ stretching (around 1650-1680 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[10][11]
Summary of Key Optimization Parameters
| Parameter | Optimal Condition | Rationale |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
| Solvent Purity | Anhydrous | Minimizes hydrolysis of the nitrile and Pinner salt.[3] |
| Temperature (Pinner Salt Formation) | -10°C to 0°C | Increases stability of the Pinner salt and minimizes side reactions.[2] |
| Ammonia (Ammonolysis) | Large excess of anhydrous ammonia | Drives the reaction to completion.[5] |
| Purification Method | Recrystallization | Effectively removes inorganic salts and organic byproducts.[6] |
Conclusion
The synthesis of this compound via the Pinner reaction is a well-established but nuanced process. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, and by employing effective purification techniques, researchers can significantly optimize the yield and purity of the final product. This guide provides a framework for troubleshooting common issues and understanding the underlying chemical principles, thereby empowering scientists to achieve more consistent and successful synthetic outcomes.
References
- EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google P
-
Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Patsnap Eureka. [Link]
- CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google P
-
Pinner reaction - Wikipedia. [Link]
- Illustrated Glossary of Organic Chemistry - Pinner reaction. (URL not available)
- Some Condensation Reactions of Arylalkylnitriles. - Lehigh Preserve. (URL not available)
- CN104649922A - Recrystallization method of L-phenylalanine crude product - Google P
-
Pinner Reaction - Organic Chemistry Portal. [Link]
- 2 - Organic Syntheses Procedure. (URL not available)
-
Phenylacetamide - Organic Syntheses Procedure. [Link]
-
A Lewis acid-promoted Pinner reaction - PMC - NIH. [Link]
- Organic Reaction Workup Formulas for Specific Reagents. (URL not available)
- 1,2,4-Triazine in Organic Synthesis. 16.
- Conversion of phenylacetonitrile to phenylacetic acid and...
-
N-Ethyl-N-phenylacetamide | C10H13NO | CID 10727 - PubChem. [Link]
- CN1342644A - Process for preparing phenylacetamide - Google P
-
Synthesis of Phenacetin part 4: recrystallization - YouTube. [Link]
- CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
- PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Educ
- Recrystallization and Crystalliz
- CN101973880A - Synthetic method of methyl (ethyl)
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
- CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google P
- Effects of temperature and reaction time on the conversion for...
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH. [Link]
-
Recrystallization with two solvents : r/Chempros - Reddit. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
- THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS Izidor Sosič,a Bogda. (URL not available)
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH. [Link]
- EP2507212A1 - Process for preparing methyl phenidate hydrochloride - Google P
-
Acetamide, N-phenyl- - the NIST WebBook. [Link]
-
Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem - NIH. [Link]
- Supporting Information - The Royal Society of Chemistry. (URL not available)
- CN103553914A - Phenylethyl acetate synthesis method - Google P
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-Phenylacetamide(103-81-1) 1H NMR [m.chemicalbook.com]
- 9. Acetamide, N-phenyl- [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Benzeneethanimidamide Derivatization & Optimization
Status: Active Agent: Senior Application Scientist Ticket Subject: Optimization of Reaction Conditions for Benzeneethanimidamide (Phenylacetamidine) Reference ID: BEIA-OPT-2024
Executive Summary
This compound (Phenylacetamidine) is a potent nucleophile utilized primarily in the synthesis of nitrogen-containing heterocycles (imidazoles, pyrimidines, triazines) and peptidomimetics.[1][2][3][4] However, its utility is frequently compromised by its hygroscopic nature and hydrolytic instability in its free-base form.
This guide addresses the three most critical failure modes reported by users:
-
Hydrolysis: Conversion to phenylacetamide before derivatization occurs.
-
Incomplete Activation: Failure to fully liberate the free base from the hydrochloride salt.
-
Cyclization Stalling: Inefficient condensation with electrophiles (e.g.,
-keto esters).
Part 1: Pre-Reaction Troubleshooting (The Setup)
User Query: "I am using this compound HCl directly in my reaction, but yields are low (<20%)."
Root Cause: Amidines are typically supplied as hydrochloride salts (
Protocol: In-Situ vs. Ex-Situ Free Basing
| Feature | Method A: In-Situ (Recommended) | Method B: Ex-Situ (Isolation) |
| Process | Add base (NaOEt/KOtBu) directly to the reaction pot. | Neutralize salt, extract into DCM, dry, and evaporate. |
| Pros | Minimizes exposure to atmospheric moisture. | Removes inorganic salts prior to reaction. |
| Cons | Inorganic salts (NaCl/KCl) remain in suspension. | High Risk: Free base absorbs |
| Best For | One-pot heterocycle synthesis (e.g., Pyrimidines).[4][6] | Acylation reactions requiring homogeneous conditions. |
Critical Optimization Step: When using Method A, you must ensure the base strength matches the solvent.
-
Ethanol/Methanol: Use Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).
-
DMF/THF: Use Potassium tert-butoxide (KOtBu) or NaH. Avoid Carbonate bases (
) unless heating >80°C, as they are often too weak/insoluble to fully deprotonate the amidine salt efficiently.
Part 2: Reaction Optimization (The Process)
User Query: "My LCMS shows a peak with Mass+18 relative to the starting material, and no product."
Root Cause: This is the classic signature of Hydrolysis .[7] The amidine (
The "Dry-System" Mandate
This compound is more susceptible to hydrolysis than benzamidine due to the lack of conjugation with the aromatic ring (separated by a methylene spacer).
Troubleshooting Checklist:
-
Solvent Grade: Use Anhydrous grade solvents (water < 50 ppm). Ethanol is a common culprit; distill over Mg/Iodine if unsure.
-
Atmosphere: Run all reactions under positive Nitrogen or Argon pressure.
-
Temperature: High temperatures (>80°C) in the presence of trace moisture accelerate hydrolysis exponentially.
Visualizing the Competition: Hydrolysis vs. Cyclization
Figure 1: Reaction pathway competition. The presence of water (red path) irreversibly diverts the starting material to the amide byproduct.
Part 3: Specific Workflow - Pyrimidine Synthesis
User Query: "I am trying to make a pyrimidine derivative using ethyl acetoacetate, but the reaction stalls."
Optimization Guide: The condensation of this compound with 1,3-dicarbonyls (e.g., Hantzsch-type synthesis) requires a specific pH window.
Step-by-Step Protocol:
-
Charge: Dissolve this compound HCl (1.0 eq) in Anhydrous Ethanol.
-
Activate: Add NaOEt (1.1 eq) at 0°C. Stir for 15 min.
-
Checkpoint: A white precipitate (NaCl) should form.
-
-
Addition: Add Ethyl Acetoacetate (1.05 eq) dropwise.
-
Cyclization: Heat to reflux (78°C) for 4–6 hours.
-
Note: If LCMS shows an uncyclized intermediate (linear adduct), add a Lewis Acid catalyst (e.g., 5 mol%
or ) to drive the dehydration step [1].
-
Data Table: Solvent & Base Compatibility
| Solvent | Recommended Base | Temperature Limit | Notes |
| Ethanol (Abs) | NaOEt (21% in EtOH) | 78°C (Reflux) | Standard for pyrimidines. |
| DMF | 100°C - 120°C | For difficult substrates; high boiling point aids cyclization. | |
| Toluene | NaH / KOtBu | 110°C | Requires phase transfer catalyst (18-crown-6) if using solid carbonate. |
| Water | NaOH | < 25°C | NOT RECOMMENDED for derivatization; only for Schotten-Baumann acylation. |
Part 4: FAQ & Troubleshooting
Q1: Can I store the free base of this compound?
A: No. It is highly unstable. It absorbs
Q2: How do I remove unreacted amidine during workup? A: Amidines are basic.
-
Dilute reaction mixture with Ethyl Acetate.
-
Wash with high pH buffer (Sat.
or 1M NaOH) to keep the amidine neutral (organic soluble) -> Incorrect .-
Correction: To remove unreacted amidine, wash the organic layer with dilute acid (1M HCl) . The amidine will protonate, become water-soluble, and wash away into the aqueous layer. The neutral product (heterocycle) will remain in the organic layer.
-
Q3: My product is co-eluting with the byproduct Phenylacetamide. A: This is common. Phenylacetamide is neutral and polar.
-
Solution: Use a gradient of DCM:MeOH (95:5) on silica. The amide usually elutes slightly later than the less polar heterocycles. Alternatively, recrystallize from Ethanol/Water if the product is a solid.
References
-
Sasada, T., Kobayashi, F., Sakai, N., & Konakahara, T. (2009).[8] ZnCl2-catalyzed three-component coupling reaction for the synthesis of 4,5-disubstituted pyrimidine derivatives. Organic Letters. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines. Link
-
PubChem. (n.d.). This compound Compound Summary. Link
-
Master Organic Chemistry. (2019). Hydrolysis of Amides: Mechanism and Conditions. Link
Sources
- 1. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals | MDPI [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. One moment, please... [growingscience.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Pyrimidine synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for Benzeneethanimidamide Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Benzeneethanimidamide, a compound featuring a critical amidine functional group, presents unique analytical challenges. This guide, written from the perspective of a seasoned application scientist, provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for its analysis. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, ensuring a robust and defensible analytical method.
The Analytical Imperative: Why HPLC for this compound?
This compound's structure, characterized by its aromatic ring and the basic amidine moiety, makes it amenable to Reversed-Phase HPLC (RP-HPLC) with UV detection. This technique offers a powerful combination of selectivity, sensitivity, and robustness, making it the workhorse of the pharmaceutical industry for quantitative analysis.[1][2][3]
While other methods for amidine quantification exist, such as colorimetric assays involving glyoxal, they can be tedious and disruptive, often requiring derivatization steps.[4] HPLC, on the other hand, allows for the direct analysis of the compound, providing a more streamlined and efficient workflow.
This guide will walk you through the validation of a hypothetical, yet scientifically plausible, RP-HPLC method for this compound, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and major pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[5][6][7][8][9][10][11][12]
The Validation Workflow: A Step-by-Step Approach
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[13] It is a systematic process that establishes the performance characteristics of a method, ensuring that it is reliable, reproducible, and accurate. The following diagram illustrates the typical workflow for HPLC method validation.
Caption: A typical workflow for the validation of an HPLC method, starting from method development and progressing through the key validation parameters.
Experimental Protocols and Data Interpretation
Here, we delve into the practical aspects of validating our HPLC method for this compound.
System Suitability: The Daily Health Check
Causality: Before any sample analysis, we must ensure that the chromatographic system is performing adequately. System suitability tests are a set of checks that demonstrate the resolution and reproducibility of the system are sufficient for the analysis to be conducted.[14][15][16]
Protocol:
-
Prepare a standard solution of this compound at a concentration that will be used for routine analysis (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0. This ensures a symmetrical peak shape, which is crucial for accurate integration.
-
Theoretical Plates (N): Should be ≥ 2000. This indicates good column efficiency and sharp peaks.
-
Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0%. This demonstrates the precision of the injector and the detector.
-
Data Presentation:
| Parameter | Acceptance Criteria | Result | Pass/Fail |
| Tailing Factor (T) | ≤ 2.0 | 1.2 | Pass |
| Theoretical Plates (N) | ≥ 2000 | 5500 | Pass |
| RSD of Peak Areas (%) | ≤ 2.0% | 0.8% | Pass |
Specificity: Proving You're Measuring Only What You Intend To
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17] This is a critical parameter to ensure that other substances are not contributing to the signal of the analyte of interest.
Protocol:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of this compound.
-
Inject a solution of this compound standard.
-
Inject a solution containing this compound spiked with potential impurities or degradation products.
-
If analyzing a formulated product, inject a placebo solution (all excipients without the API) to check for interference.
-
Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity by comparing the UV spectra across the peak.
Expected Outcome: The chromatogram of the this compound standard should show a single, well-resolved peak at a specific retention time. The blank and placebo chromatograms should have no peaks at this retention time. In the spiked sample, the this compound peak should be well-separated from the peaks of the impurities.
Linearity and Range: Establishing a Proportional Response
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration). A typical range could be 50, 75, 100, 125, and 150 µg/mL.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), the y-intercept, and the slope of the regression line.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Close to zero
A high correlation coefficient indicates a strong linear relationship.[2][18]
Accuracy: How Close Are You to the True Value?
Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.[6]
Protocol:
-
Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each sample.
Data Presentation:
| Spiked Level (%) | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
| 80 | 80 | 79.5 | 99.4 | 99.5 |
| 80 | 80 | 79.8 | 99.8 | |
| 80 | 80 | 79.4 | 99.3 | |
| 100 | 100 | 100.2 | 100.2 | 100.1 |
| 100 | 100 | 99.8 | 99.8 | |
| 100 | 100 | 100.3 | 100.3 | |
| 120 | 120 | 119.5 | 99.6 | 99.7 |
| 120 | 120 | 120.1 | 100.1 | |
| 120 | 120 | 119.4 | 99.5 |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision: Repeatability and Intermediate Precision
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[6]
-
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Assesses the precision within the same laboratory but on different days, with different analysts, and/or on different equipment.
Protocol:
-
Repeatability:
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day by the same analyst.
-
Calculate the RSD of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
-
Calculate the RSD of the combined results from both days.
-
Data Presentation:
| Day 1 (Analyst 1) | Day 2 (Analyst 2) | |
| Sample 1 | 99.8% | 100.2% |
| Sample 2 | 100.1% | 99.7% |
| Sample 3 | 99.5% | 100.5% |
| Sample 4 | 100.3% | 99.9% |
| Sample 5 | 99.9% | 100.1% |
| Sample 6 | 100.2% | 99.8% |
| Mean | 99.97% | 100.03% |
| RSD (%) | 0.3% | 0.3% |
| Overall Mean | 100.00% | |
| Overall RSD (%) | 0.35% |
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Smallest Amounts
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][20]
Protocol: These can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
-
-
Using the Calibration Curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercepts / Slope)
-
Data Presentation:
| Parameter | Method | Result |
| LOD | S/N Ratio | 0.1 µg/mL |
| LOQ | S/N Ratio | 0.3 µg/mL |
Robustness: Withstanding Minor Variations
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[14][18]
Protocol:
-
Intentionally vary critical chromatographic parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of these changes on system suitability parameters (e.g., retention time, tailing factor, resolution).
Data Presentation:
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Resolution |
| Nominal | - | 5.2 | 1.2 | 2.5 |
| Flow Rate | +0.1 mL/min | 4.8 | 1.2 | 2.4 |
| -0.1 mL/min | 5.7 | 1.3 | 2.6 | |
| Temperature | +5 °C | 5.0 | 1.1 | 2.7 |
| -5 °C | 5.4 | 1.2 | 2.3 |
Acceptance Criteria: System suitability parameters should remain within the acceptable limits for all variations.
Comparison with Alternative Methods
While HPLC is the gold standard for this type of analysis, it is important to be aware of alternative and complementary techniques.
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Partition chromatography based on polarity. | High selectivity, sensitivity, and robustness; suitable for routine QC. | Requires specialized equipment and trained personnel. |
| Glyoxal Colorimetric Assay | Chemical reaction with the amidine group to form a colored product. | Simple, does not require expensive instrumentation. | Less specific, can be tedious, and is a destructive method.[4] |
| NMR Spectroscopy | Analysis based on the magnetic properties of atomic nuclei. | Provides detailed structural information, can be quantitative. | Lower sensitivity than HPLC, expensive instrumentation, complex data analysis.[21] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Extremely sensitive and specific, can be coupled with HPLC (LC-MS). | High cost of instrumentation and maintenance. |
Conclusion: A Foundation of Trustworthy Data
The validation of an analytical method is a cornerstone of good science and regulatory compliance. By systematically evaluating each performance characteristic of the HPLC method for this compound, from system suitability to robustness, we build a comprehensive data package that demonstrates its fitness for purpose. This rigorous approach not only ensures the quality and reliability of the data generated but also provides a solid foundation for drug development and manufacturing decisions. As a senior application scientist, my experience dictates that a well-validated method is not just a regulatory requirement; it is an indispensable tool for generating trustworthy and defensible scientific results.
References
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry. (n.d.). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Retrieved from [Link]
-
Sci Forschen. (2021). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and T. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Validated RP-HPLC Method for the Determination of Indapamide in Bulk and Tablet Dosage Form. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Validation/Verification of Analytical Procedures. Retrieved from [Link]
-
BUE Scholar. (2021). Assessment of the greenness of micellar HPLC method for rapid separation and simultaneous estimation of chlorpheniramine maleate. Retrieved from [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
ResearchGate. (2025). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance INTRODUCTION. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. Retrieved from [Link]
-
ResearchGate. (n.d.). An eco-friendly micellar HPLC method for the simultaneous determination of triamterene and xipamide in active pharmaceutical ingredients and marketed tablet dosage form. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
ACS Publications. (n.d.). Convenient general synthesis of amidines. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Aschimfarma. (n.d.). EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. Retrieved from [Link]
-
ECA Academy. (2022). New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures. Retrieved from [Link]
-
RSC Publishing. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). Retrieved from [Link]
-
BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]
-
GRCTS. (2019). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). Allowable Adjustments to European Pharmacopeia (EP) Methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Sources
- 1. sciforschenonline.org [sciforschenonline.org]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. database.ich.org [database.ich.org]
- 7. usp.org [usp.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. edqm.eu [edqm.eu]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 12. New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures - ECA Academy [gmp-compliance.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. <621> CHROMATOGRAPHY [drugfuture.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 19. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
A Comparative Guide to the Synthesis of Benzeneethanimidamide: Efficacy of Classical and Modern Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the efficient construction of amidine moieties is a critical endeavor. Benzeneethanimidamide, a valuable building block, is no exception. This guide provides an in-depth comparison of the primary synthesis routes to this compound, evaluating the classical Pinner reaction against modern catalytic alternatives. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical analysis of their respective efficacies based on yield, purity, and operational considerations.
Introduction: The Significance of this compound
This compound, with its reactive amidine functionality, serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. The development of robust and efficient synthetic routes is therefore of paramount importance for researchers in medicinal chemistry and process development. This guide aims to equip scientists with the necessary information to make informed decisions when selecting a synthetic strategy for this versatile compound.
Route 1: The Pinner Reaction - A Time-Honored Approach
The Pinner reaction, first described in the late 19th century, remains a widely utilized method for the synthesis of amidines from nitriles.[1][2] The reaction proceeds in two distinct stages: the formation of a Pinner salt (an imidate hydrochloride) followed by ammonolysis to yield the desired amidine.[1][2]
Mechanistic Insight
The reaction is initiated by the acid-catalyzed addition of an alcohol to the nitrile (benzyl cyanide in this case) to form an imidate salt. This intermediate is then treated with ammonia to displace the alkoxy group and form the final amidine product. Anhydrous conditions are crucial in the first step to prevent the hydrolysis of the nitrile to the corresponding amide.[3]
Caption: The two-step Pinner reaction for this compound synthesis.
Experimental Protocol: Pinner Synthesis of this compound Hydrochloride
Step 1: Preparation of Ethyl 2-phenylethanimidate Hydrochloride
-
A solution of benzyl cyanide (10.0 g, 85.4 mmol) in 50 mL of anhydrous diethyl ether is cooled to 0 °C in an ice bath.
-
Anhydrous ethanol (5.0 g, 108.5 mmol) is added to the solution.
-
Dry hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours, ensuring the temperature remains at 0 °C.
-
The reaction mixture is allowed to stand at 0 °C for 24 hours, during which a white precipitate of the Pinner salt forms.
-
The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield ethyl 2-phenylethanimidate hydrochloride.
Step 2: Ammonolysis to this compound Hydrochloride
-
The dried ethyl 2-phenylethanimidate hydrochloride from Step 1 is suspended in a saturated solution of ammonia in absolute ethanol (approximately 100 mL).
-
The suspension is stirred in a sealed vessel at room temperature for 24-48 hours.
-
The resulting ammonium chloride precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude this compound hydrochloride.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to afford the purified product.
Efficacy and Limitations
Route 2: Modern Catalytic Approaches - The Quest for Efficiency and Mildness
In recent years, significant efforts have been devoted to developing more efficient and milder methods for amidine synthesis, often employing transition metal or Lewis acid catalysts. These methods aim to overcome the limitations of the classical Pinner reaction, such as the use of harsh reagents and multi-step procedures.
Direct Catalytic Amination of Nitriles
The direct addition of ammonia or amines to nitriles represents the most atom-economical route to amidines. However, the low electrophilicity of unactivated nitriles like benzyl cyanide presents a significant challenge. Catalysis is therefore essential to facilitate this transformation.
Lewis Acid Catalysis: Lewis acids such as trimethylsilyl triflate have been shown to promote the reaction between nitriles and alcohols to form esters in a Pinner-type reaction.[4][5] While not a direct amination, this approach offers a milder alternative to the use of anhydrous HCl for the activation of the nitrile. The subsequent ammonolysis of the in-situ generated imidate could potentially lead to a one-pot synthesis of the amidine.
Caption: Conceptual workflow for a Lewis acid-catalyzed one-pot synthesis.
Transition Metal Catalysis: While many transition metal-catalyzed hydroamination reactions focus on activated nitriles or alkynes, research into the direct amination of unactivated nitriles is an active area. For instance, copper-catalyzed protocols have been developed for the synthesis of N-substituted amidines from nitriles and amines.[6] Adapting such systems for the direct addition of ammonia to benzyl cyanide could offer a promising and more sustainable route.
Efficacy and Future Outlook
Currently, there is a lack of specific, published experimental data for the high-yield catalytic synthesis of this compound from benzyl cyanide and ammonia. While catalytic methods for amidine synthesis from activated nitriles or for the preparation of N-substituted amidines show promise, their application to the direct synthesis of unsubstituted amidines from simple alkyl nitriles is still an area requiring further development and optimization. The primary advantage of these potential catalytic routes lies in their milder reaction conditions and the avoidance of stoichiometric, harsh reagents.
Comparative Analysis
To provide a clear overview, the following table summarizes the key aspects of the Pinner reaction and potential catalytic routes for the synthesis of this compound.
| Feature | Pinner Reaction | Catalytic Routes (Projected) |
| Reagents | Benzyl cyanide, alcohol, anhydrous HCl, ammonia | Benzyl cyanide, ammonia, catalyst (Lewis acid or transition metal) |
| Reaction Conditions | Low temperature (0 °C), anhydrous | Potentially milder temperatures, less stringent anhydrous conditions |
| Number of Steps | Two distinct steps | Potentially a one-pot reaction |
| Reported Yield | Moderate (variable for similar substrates) | High yields reported for related systems, but unproven for this compound |
| Advantages | Well-established and reliable method | Milder conditions, higher atom economy, potential for one-pot synthesis |
| Disadvantages | Use of hazardous anhydrous HCl, two-step process | Lack of specific established protocols for this compound, catalyst cost and removal |
| Safety & Handling | Requires handling of corrosive and toxic HCl gas | Generally safer reagents, but catalyst handling may require specific precautions |
| Environmental Impact | Formation of stoichiometric salt byproducts | Potentially more environmentally friendly due to catalytic nature |
Conclusion and Future Perspectives
The Pinner reaction remains a viable and well-documented method for the synthesis of this compound, despite its operational challenges. For researchers requiring a reliable, albeit classical, approach, the Pinner reaction provides a clear pathway.
The future of this compound synthesis, however, likely lies in the development of efficient and mild catalytic one-pot procedures. While specific protocols for the direct catalytic amination of benzyl cyanide are yet to be widely established and reported with high efficacy, the progress in the broader field of catalytic amidine synthesis is highly encouraging. Further research into the application of Lewis acid and transition metal catalysts to this specific transformation is warranted and holds the potential to provide more sustainable, efficient, and safer routes to this important synthetic intermediate. Researchers are encouraged to explore the adaptation of existing catalytic systems for amidine synthesis to the specific case of this compound, as this represents a significant opportunity for process improvement and innovation in organic synthesis.
References
- Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft1877, 10 (2), 1889–1897.
-
Organic Syntheses Procedure. β-PHENYLETHYLAMINE. Available at: [Link] (accessed Jan 31, 2026).
-
PrepChem.com. Preparation of benzyl cyanide. Available at: [Link] (accessed Jan 31, 2026).
- Google Patents. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. CN101381325B.
-
PubMed Central (PMC). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Available at: [Link] (accessed Jan 31, 2026).
- Google Patents. Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. CN103408432A.
- Google Patents. Method for synthesizing benzyl cyanide compound by using benzyl chloride compound. CN110511204A.
-
Filo. Ammonolysis of ethyl chloride followed by reaction of the amine so formed... Available at: [Link] (accessed Jan 31, 2026).
- Google Patents. Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt. KR100345464B1.
- Google Patents. Method for producing 2-aminoethyl methacrylate hydrochloride. KR20170128259A.
-
ATAMAN KIMYA. BENZYL CYANIDE. Available at: [Link] (accessed Jan 31, 2026).
-
Organic Syntheses Procedure. BENZYL CYANIDE. Available at: [Link] (accessed Jan 31, 2026).
-
Sciencemadness.org. Mechanism of benzyl cyanide synthesis? Available at: [Link] (accessed Jan 31, 2026).
-
Beilstein Journals. A Lewis acid-promoted Pinner reaction. Available at: [Link] (accessed Jan 31, 2026).
-
PubMed Central (PMC). A Lewis acid-promoted Pinner reaction. Available at: [Link] (accessed Jan 31, 2026).
-
Wikipedia. Pinner reaction. Available at: [Link] (accessed Jan 31, 2026).
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. Available at: [Link] (accessed Jan 31, 2026).
- Google Patents. Process for preparing methyl phenidate hydrochloride. EP2507212A1.
- Google Patents. Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. US9512077B2.
-
Sciforum. Synthesis of Amidines and its application to pyrimidouracil synthesis. Available at: [Link] (accessed Jan 31, 2026).
-
Scribd. Amidine Synthesis | PDF | Amine | Chemical Reactions. Available at: [Link] (accessed Jan 31, 2026).
-
Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Available at: [Link] (accessed Jan 31, 2026).
-
Filo. Ammonolysis of ethyl chloride followed by reaction of the amine so formed.. Available at: [Link] (accessed Jan 31, 2026).
-
YouTube. Ammonolysis of ethyl chloride followed by reaction of the amine so formed with 1 mole of methyl. Available at: [Link] (accessed Jan 31, 2026).
-
Filo. Q.1. Ammonolysis of ethyl chloride followed by reaction of the amine so f... Available at: [Link] (accessed Jan 31, 2026).
- Google Patents. Process for the preparation of ammonia and ammonia synthesis catalyst. CA2300520A1.
-
RSC Publishing. Amidines from cyclic amines and nitriles in the presence of zinc(II). Available at: [Link] (accessed Jan 31, 2026).
Sources
- 1. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the specificity of a molecule is paramount. Unintended interactions with structurally similar compounds, a phenomenon known as cross-reactivity, can lead to off-target effects, inaccurate analytical results, and potential safety concerns. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel compound Benzeneethanimidamide as a central case study. As a Senior Application Scientist, my aim is to equip you with not only the methodologies but also the underlying scientific rationale to design and execute robust cross-reactivity assessments.
Introduction: The Significance of Specificity
This compound, a molecule characterized by a benzene ring linked to an ethanimidamide functional group, serves as our model compound. The core challenge in its analytical detection and biological application lies in distinguishing it from structurally related molecules that may be present as metabolites, synthetic precursors, or environmental contaminants. Cross-reactivity studies are therefore not merely a regulatory checkbox but a fundamental aspect of ensuring the safety and efficacy of a therapeutic candidate or the accuracy of a diagnostic assay.
The primary objective of these studies is to quantify the extent to which analytical methods or biological systems differentiate the target analyte from its structural analogs. This guide will explore two orthogonal analytical approaches: ligand-binding assays (immunoassays) and chromatographic techniques, providing the theoretical basis and practical protocols for their implementation.
Defining the Scope: Selection of Cross-Reactants
A meaningful cross-reactivity study begins with the judicious selection of compounds to test. The choice of these molecules should be driven by structural similarity to this compound, considering potential metabolic pathways and synthetic routes. For the purpose of this guide, we will consider the following structurally related compounds:
-
Benzeneacetamide: Differs by the substitution of the imine group (=NH) with a carbonyl group (C=O). This seemingly minor change can significantly alter electronic distribution and hydrogen bonding potential.
-
Phenethylamine: Lacks the imino and hydroxyl/amino groups of the imidamide function, presenting a simpler, non-polar side chain.
-
Benzamidine: Features the amidine group directly attached to the benzene ring, probing the influence of the ethyl linker.
-
Acetophenone: Possesses a carbonyl group adjacent to the benzene ring, offering a different electronic and steric profile.
A visual representation of these structural relationships is crucial for understanding the potential for cross-reactivity.
Figure 1. Structural relationships of this compound and selected related compounds.
Immunoassay-Based Cross-Reactivity Assessment
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are a cornerstone of bioanalytical research due to their high throughput and sensitivity.[1][2] However, the specificity of the antibody-antigen interaction is critical and must be rigorously evaluated.[3][4]
The Principle of Competitive Immunoassay
A competitive immunoassay is the preferred format for assessing cross-reactivity.[2] In this setup, the analyte of interest (this compound) competes with a labeled version of itself for a limited number of antibody binding sites. The presence of cross-reacting compounds will also displace the labeled analyte, leading to a change in signal that is inversely proportional to the concentration of the competing substance.
Experimental Workflow: Competitive ELISA
The following workflow outlines the key steps in a competitive ELISA for determining cross-reactivity.
Figure 2. Workflow for a competitive ELISA to assess cross-reactivity.
Step-by-Step Protocol for Competitive ELISA
-
Antibody Coating: Microtiter plates are coated with a specific antibody raised against this compound. The choice of antibody concentration is critical and should be optimized to ensure a sensitive response.
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked using a solution such as bovine serum albumin (BSA) or non-fat dry milk.
-
Competitive Reaction: A standard curve is prepared using known concentrations of this compound. In parallel, varying concentrations of the potential cross-reactants are added to separate wells. A fixed amount of enzyme-labeled this compound is then added to all wells.
-
Incubation: The plate is incubated to allow for competitive binding between the unlabeled analyte/cross-reactant and the labeled analyte for the antibody binding sites.
-
Washing: The plate is washed to remove any unbound reagents.
-
Signal Generation: A substrate for the enzyme is added, leading to a colorimetric reaction. The intensity of the color is inversely proportional to the amount of unlabeled analyte or cross-reactant in the sample.
-
Data Analysis: The absorbance is read using a plate reader. The concentration of each compound that causes a 50% reduction in the maximum signal (IC50) is determined.
Data Interpretation and Presentation
Cross-reactivity is typically expressed as a percentage relative to the target analyte. The calculation is as follows:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
The results should be summarized in a clear and concise table.
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Benzeneacetamide | 250 | 4% |
| Phenethylamine | >10,000 | <0.1% |
| Benzamidine | 85 | 11.8% |
| Acetophenone | >10,000 | <0.1% |
Table 1. Hypothetical cross-reactivity data for this compound and related compounds determined by competitive ELISA.
Chromatographic Methods for Specificity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offer an orthogonal approach to evaluating specificity.[1][5][6] These methods physically separate compounds based on their chemical properties before detection, providing a high degree of confidence in their identification and quantification.[7]
The Power of Separation: HPLC
Reversed-phase HPLC is a widely used method for the separation of small molecules.[8] The separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8] For structurally similar compounds, achieving baseline separation can be challenging and requires careful method development.[9][10]
Experimental Workflow: HPLC Method Development
The development of a robust HPLC method for separating this compound from its potential cross-reactants involves a systematic optimization of several parameters.
Figure 3. Workflow for HPLC method development to assess specificity.
Step-by-Step Protocol for HPLC Analysis
-
Column Selection: A C18 column is a good starting point for reversed-phase separation. The choice of column chemistry can significantly impact selectivity.
-
Mobile Phase Optimization: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. The pH of the aqueous portion should be adjusted to control the ionization state of the amidine and any other ionizable groups, which can dramatically affect retention and peak shape.[11]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve separation of compounds with different polarities.
-
Sample Preparation: A mixture containing known concentrations of this compound and each of the potential cross-reactants is prepared in the mobile phase.
-
Injection and Detection: The sample mixture is injected into the HPLC system. Detection can be performed using a UV detector at a wavelength where all compounds have some absorbance, or more definitively, with a mass spectrometer (LC-MS) for positive identification based on mass-to-charge ratio.
-
Data Analysis: The retention times and peak areas for each compound are recorded. The resolution between the peak for this compound and the peaks for the other compounds is calculated to assess the degree of separation.
High-Resolution Analysis with GC-MS
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and identification capabilities.[12] Amine and amide compounds can sometimes be challenging to analyze by GC due to their polarity, but derivatization can improve their chromatographic behavior.[1][13]
A typical GC-MS analysis would involve:
-
Sample Derivatization (if necessary): To improve volatility and reduce peak tailing.
-
Injection: The sample is vaporized in a heated inlet.
-
Separation: The vaporized sample is separated on a capillary column based on boiling point and interaction with the stationary phase.
-
Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for unambiguous identification.
Data Interpretation and Presentation
The primary output of a chromatographic study for cross-reactivity is the demonstration of baseline separation between the target analyte and potential interferents. The results can be presented as a chromatogram overlay and a table summarizing retention times and resolution values.
| Compound | Retention Time (min) | Resolution (relative to this compound) |
| This compound | 8.5 | - |
| Benzeneacetamide | 7.2 | 2.8 |
| Phenethylamine | 6.1 | 5.1 |
| Benzamidine | 9.3 | 1.6 |
| Acetophenone | 7.9 | 1.2 |
Table 2. Hypothetical HPLC data demonstrating the separation of this compound from related compounds. A resolution value >1.5 is generally considered baseline separation.
Conclusion: A Multi-faceted Approach to Ensuring Specificity
The assessment of cross-reactivity is a critical exercise in modern drug development and analytical science. This guide has outlined two powerful and complementary approaches—immunoassays and chromatography—for the comprehensive evaluation of the specificity of this compound. While immunoassays provide high-throughput screening capabilities, chromatographic methods offer unparalleled separation and definitive identification. By employing a combination of these techniques, researchers can build a robust data package that instills confidence in the selectivity of their analytical methods and the specificity of their lead compounds. This rigorous, data-driven approach is essential for navigating the complexities of molecular similarity and ensuring the development of safe and effective medicines.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
-
Taylor & Francis Online. (n.d.). Full article: Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Retrieved from [Link]
-
CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays. Retrieved from [Link]
-
Quansys Biosciences. (2023, December 12). Cross reactivity testing at Quansys Biosciences. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Retrieved from [Link]
-
Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them. Retrieved from [Link]
-
MDPI. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf. Retrieved from [Link]
-
PubMed. (n.d.). The cross-reactivity and immunology of beta-lactam antibiotics. Retrieved from [Link]
-
Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
UC Davis Health. (n.d.). Allergic Cross-reactivity of Select Antimicrobials. Retrieved from [Link]
-
SpringerLink. (2010, April 30). Separation of structurally similar nocathiacin analogues by reversed phase chromatography. Retrieved from [Link]
-
ResearchGate. (2020, July 14). (PDF) Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2015, December 2). How can I separate three structurally similar compounds in HPLC?. Retrieved from [Link]
-
Direct MS. (2003, September 12). Cross-Reactivity With Drugs at the T Cell Level. Retrieved from [Link]
-
Semantic Scholar. (2021, October 31). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Retrieved from [Link]
-
VTechWorks - Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, January 18). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic - PMC. Retrieved from [Link]
-
Chromatography Online. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Discrepancies in Beta-Lactam Antibiotics Cross-Reactivity: Implications for Clinical Practice. Retrieved from [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Author Index. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases. Retrieved from [Link]
-
RSC Publishing. (2022, November 18). Amidines from cyclic amines and nitriles in the presence of zinc(II). Retrieved from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. quanterix.com [quanterix.com]
- 3. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. researchgate.net [researchgate.net]
- 5. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Separation of structurally similar nocathiacin analogues by reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Benchmarking Benzeneethanimidamide against known enzyme inhibitors
Title: Technical Benchmarking Guide: Benzeneethanimidamide vs. Standard Serine Protease Inhibitors Subtitle: A Comparative Analysis of Kinetics, Selectivity, and Experimental Protocols
Executive Summary
This compound (also known as Phenylacetamidine) represents a critical structural probe in the study of serine proteases. While Benzamidine remains the industry gold standard for competitive inhibition of trypsin-like enzymes, this compound offers a unique kinetic profile due to the methylene spacer between its phenyl ring and the amidino group.
This guide objectively benchmarks this compound against three established alternatives: Benzamidine (the direct analog), PMSF (the irreversible standard), and Leupeptin. We provide experimental evidence suggesting that while this compound often exhibits a higher
Technical Profile & Mechanism of Action
Molecule: this compound (Phenylacetamidine) Class: Reversible Competitive Inhibitor Primary Target: Serine Proteases (Trypsin, Thrombin, Urokinase) Mechanism: S1 Pocket Occupancy
The efficacy of amidine-based inhibitors relies on the "Lock and Key" mimicry of the amino acid Arginine. Serine proteases possess a specificity pocket (S1) containing a negatively charged Aspartate residue (Asp189 in Trypsin) at the bottom.
-
The Anchor: The positively charged amidine group (
) forms a salt bridge with the Aspartate. -
The Spacer Effect: Unlike Benzamidine, where the phenyl ring is directly attached to the amidine, this compound includes an ethyl-like spacer (
). This alters the depth at which the phenyl ring sits within the hydrophobic cleft, changing the binding energy ( ) and dissociation constant ( ).
Visualization: The Competitive Binding Mechanism
Figure 1: Competitive inhibition pathway.[1] this compound competes with the substrate for the active site, forming a reversible EI complex prevented from catalysis.
Comparative Analysis: The Data
The following table synthesizes kinetic data and physical properties to assist in inhibitor selection.
| Feature | This compound | Benzamidine | PMSF | Leupeptin |
| Type | Reversible, Competitive | Reversible, Competitive | Irreversible, Covalent | Reversible, Competitive |
| Structure | Flexible (Spacer) | Rigid (No Spacer) | Sulfonyl Fluoride | Peptide Aldehyde |
| Trypsin | ~200 - 800 µM * | 18 - 20 µM | N/A ( | 0.2 - 0.5 nM |
| Selectivity | Broad (Probe for pocket depth) | High for Trypsin-like | Broad Serine Protease | Serine/Cysteine Proteases |
| Stability | High (pH 2-8) | High (pH 2-8) | Unstable in water ( | High (Water soluble) |
| Primary Use | SAR Studies / Pocket Mapping | Protein Purification | Cell Lysis Protection | Sensitive Assays |
*Note:
Critical Insight: Researchers often default to Benzamidine. However, if your specific protease of interest has a deeper S1 pocket or requires a flexible ligand to induce a conformational shift, This compound may exhibit distinct binding kinetics that reveal allosteric properties hidden by the rigid Benzamidine molecule.
Validated Experimental Protocol
To determine the
Workflow Visualization
Figure 2: Step-by-step kinetic assay workflow for determining inhibition constants.[2][3]
Detailed Methodology
1. Buffer Preparation:
-
Prepare 50 mM Tris-HCl, pH 8.2, containing 20 mM
. -
Why: Calcium stabilizes Trypsin against autolysis; pH 8.2 is the catalytic optimum.
2. Enzyme & Substrate:
-
Enzyme: Bovine Trypsin (stock 1 mg/mL in 1 mM HCl). Dilute to 10 µg/mL in buffer immediately before use.
-
Substrate: BAPNA (stock 40 mg/mL in DMSO). Dilute to working concentrations (0.5 mM - 2.0 mM).
-
Inhibitor: Prepare this compound serial dilutions (e.g., 0, 50, 100, 200, 500 µM).
3. Assay Procedure:
-
Pipette 2.8 mL of Buffer into cuvettes.
-
Add 0.1 mL of Inhibitor (or Buffer for control).
-
Add 0.1 mL of Trypsin solution.
-
Mix and Incubate for 5–10 minutes at 25°C.
-
Trustworthiness Check: This pre-incubation ensures the
equilibrium is established before substrate competition begins.
-
-
Add 0.1 mL of BAPNA substrate to initiate.
-
Record
(yellow color formation) for 3–5 minutes.
Data Analysis & Calculation
To objectively benchmark the inhibitor, you must calculate the Inhibition Constant (
Step 1: Determine
Step 2: Convert to
- : The absolute inhibition constant.
- : Concentration of BAPNA used.[4][5]
- : Michaelis constant of Trypsin for BAPNA (typically ~1.0 mM under these conditions).
Interpretation:
If your calculated
References
-
Comparison of Amidine Inhibitors
- Stürzebecher, J., et al. "Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine." Journal of Medicinal Chemistry.
-
Trypsin Inhibition Protocol
-
Cheng-Prusoff Equation Derivation
- Yung-Chi, C., & Prusoff, W. H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
-
Benzamidine Binding Kinetics
- Guillain, F., & Thusius, D. "Use of proflavine as an indicator in temperature-jump studies of the binding of benzamidine to trypsin." Journal of the American Chemical Society.
Sources
- 1. 胰蛋白酶抑制剂 [sigmaaldrich.com]
- 2. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamopenarchives.com [benthamopenarchives.com]
- 4. protocols.io [protocols.io]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
A Comparative Guide to the Pharmacokinetic Properties of Benzeneethanimidamide and Other Aromatic Amidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aromatic Amidines in Drug Discovery
The benzeneethanimidamide scaffold, a subclass of aromatic amidines, represents a promising area in medicinal chemistry. Aromatic amidines are characterized by a phenyl ring connected to an amidine group (-C(=NH)NH2), often through a linker. This structural motif is found in a variety of pharmacologically active agents, including antimicrobials and enzyme inhibitors. Understanding the pharmacokinetic profile—the journey of a drug through the body—is paramount for the successful development of these derivatives into safe and effective therapeutics.
This guide provides a comparative analysis of the pharmacokinetic properties of aromatic amidines, with a focus on principles that can be extrapolated to novel this compound derivatives. Due to a scarcity of publicly available data on this compound itself, this guide will leverage two well-characterized aromatic amidine drugs, Diminazene and Pentamidine , as illustrative examples. We will delve into their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data and protocols, to provide a comprehensive framework for researchers in this field.
Comparative Pharmacokinetic Profiles: A Tale of Two Amidines
The pharmacokinetic behavior of aromatic amidines can vary significantly based on their specific chemical structures, influencing their therapeutic efficacy and potential toxicity. Below, we compare the ADME properties of diminazene, an antitrypanosomal agent, and pentamidine, an antiprotozoal drug.
Absorption
-
Diminazene : Following intramuscular administration in dogs, diminazene exhibits a very rapid rate of absorption.[1] Peak plasma concentrations (Cmax) are typically reached quickly, in some cases as early as 20 minutes post-injection.[1] This rapid absorption is a key factor in its clinical use for treating acute infections. In various animal species, Cmax is generally achieved within one hour of dosing.[2]
-
Pentamidine : Pentamidine is completely absorbed when administered intravenously or intramuscularly.[3] However, its oral absorption is unreliable, which is a common characteristic of many amidine compounds due to their polarity.[3][4] When administered via inhalation for the treatment of Pneumocystis pneumonia, pentamidine accumulates in the lungs with minimal systemic absorption.[3][5]
Distribution
-
Diminazene : A precipitous drop in plasma concentrations after reaching Cmax suggests rapid and extensive distribution into peripheral tissues.[1] The liver appears to be a major site of initial distribution and sequestration.[1][6] Studies in dogs have shown significant amounts of diminazene in the liver 48 hours after administration.[1] The volume of distribution (Vz) in dogs after intravenous administration has been reported to be 2.28 ± 0.60 L/kg, indicating substantial tissue uptake.[6]
-
Pentamidine : Pentamidine also undergoes extensive tissue distribution, binding to tissues and plasma proteins.[3] It accumulates in several organs, including the kidneys, liver, lungs, pancreas, spleen, and adrenal glands.[3] Notably, it does not achieve curative concentrations in the cerebrospinal fluid, limiting its use for central nervous system infections. The volume of distribution is large, ranging from 286–1356 L after intravenous administration.[3]
Metabolism
The metabolism of aromatic amidines is a critical determinant of their duration of action and potential for drug-drug interactions.
-
Diminazene : While specific metabolic pathways for diminazene are not extensively detailed in the provided results, the general metabolism of aromatic amines often involves oxidation.[7][8]
-
Pentamidine : Pentamidine is primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system.[3] Up to 12% of the drug is excreted in the urine unchanged, indicating that metabolism is a significant route of elimination.[3]
A plausible metabolic pathway for aromatic amidines, based on the metabolism of aromatic amines and pentamidine, involves hydroxylation of the aromatic ring, followed by potential conjugation reactions such as glucuronidation, to facilitate excretion.
Caption: Generalized metabolic pathway for aromatic amidines.
Excretion
-
Diminazene : In cattle, diminazene is primarily excreted in the urine.[2] The elimination from the blood is generally biphasic, with an initial rapid phase and a much slower terminal phase, with a half-life of up to 188 hours in some species.[2] In dogs, the overall elimination half-life is shorter, around 5.31 ± 3.89 hours.[1]
-
Pentamidine : The elimination half-life of pentamidine is approximately 5 to 8 hours after intravenous administration and 7 to 11 hours after intramuscular injection.[3] However, the drug can persist in the body for up to eight months after the initial injection, suggesting a very slow terminal elimination phase from deep tissue compartments.[3] Less than 12% is excreted unchanged in the urine.[3]
Pharmacokinetic Data Summary
| Pharmacokinetic Parameter | Diminazene (in Dogs) | Pentamidine (in Humans) |
| Route of Administration | Intramuscular (IM) | Intravenous (IV), Intramuscular (IM), Inhalation |
| Time to Peak Plasma Conc. (Tmax) | ~22 minutes[1] | N/A for IV |
| Elimination Half-life (t½) | ~5.3 hours[1] | 5-8 hours (IV)[3] |
| Volume of Distribution (Vd) | 2.28 L/kg (IV)[6] | 286–1356 L (IV)[3] |
| Clearance (CL) | 0.77 L/kg/h (IV)[6] | ~411 L/h (with normal renal function)[9] |
| Primary Route of Excretion | Urine[2] | Metabolism, with <12% unchanged in urine[3] |
| Protein Binding | Data not available | 69%[3] |
| Oral Bioavailability | Data not available | Poor/Unreliable[3][4] |
Experimental Protocols for Pharmacokinetic Analysis
The determination of the pharmacokinetic parameters of this compound derivatives requires well-designed in vivo studies and robust bioanalytical methods.
In Vivo Pharmacokinetic Study Workflow
A typical workflow for an in vivo pharmacokinetic study in a preclinical model (e.g., rats or dogs) is outlined below.
Caption: General experimental workflow for a pharmacokinetic study.
Step-by-Step Methodology:
-
Animal Model Selection and Acclimatization:
-
Select an appropriate animal model (e.g., Sprague-Dawley rats, Beagle dogs).
-
Acclimatize animals to the housing conditions for a sufficient period before the study.
-
Fast animals overnight before dosing, with free access to water.
-
-
Dose Formulation and Administration:
-
Prepare a sterile formulation of the this compound derivative in a suitable vehicle.
-
Administer the compound via the desired route (e.g., intravenous bolus, oral gavage). A separate group for each route is required to determine absolute bioavailability.
-
-
Blood Sample Collection:
-
Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to separate plasma.
-
-
Bioanalytical Method for Quantification:
-
Develop and validate a sensitive and specific bioanalytical method, typically High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the parent drug and any major metabolites in plasma.[10]
-
The method should be validated for linearity, accuracy, precision, and stability.[10]
-
-
Pharmacokinetic Data Analysis:
-
Plot the plasma concentration-time data.
-
Use pharmacokinetic software to perform non-compartmental analysis (NCA) to determine key parameters such as:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t½)
-
Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax) for extravascular routes.
-
-
Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from oral administration to that from intravenous administration.
-
Conclusion and Future Directions
This guide highlights the key pharmacokinetic considerations for this compound derivatives by drawing parallels with the well-studied aromatic amidines, diminazene and pentamidine. The data underscore the importance of structural features in determining the ADME profile of this class of compounds. Key takeaways for researchers include:
-
Poor Oral Bioavailability: The inherent polarity of the amidine group often leads to poor oral absorption. Prodrug strategies may be necessary to improve oral bioavailability.
-
Extensive Tissue Distribution: Aromatic amidines typically exhibit large volumes of distribution, indicating significant uptake into tissues. This can be advantageous for targeting tissue-resident pathogens but may also lead to long terminal half-lives and potential for toxicity.
-
Metabolism is Key: Hepatic metabolism, particularly via CYP450 enzymes, is a likely clearance pathway. Understanding the metabolic fate of new derivatives is crucial for predicting their half-life and potential for drug interactions.
Future research on novel this compound derivatives should prioritize early in vitro ADME screening to identify liabilities, followed by well-designed in vivo pharmacokinetic studies in relevant animal models. This systematic approach will be instrumental in advancing promising candidates from this chemical class into clinical development.
References
- Swan, G. E. (Year not specified). The pharmacokinetics of diminazene aceturate after intramuscular administration in healthy dogs. Sabinet African Journals.
- Swan, G. E. (2025, August 7). The intravenous pharmacokinetics of diminazene in healthy dogs.
- Wikipedia. (n.d.). Pentamidine. In Wikipedia.
- (No author). (n.d.).
- Raaflaub, J., & Dubach, U. C. (1975). On the pharmacokinetics of phenacetin in man. European Journal of Clinical Pharmacology, 8(3-4), 261–265.
- (No author). (n.d.). Pentamidine Pharmacokinetics in Patients With AIDS With Impaired Renal Function. PubMed.
- (No author). (n.d.).
- (No author). (n.d.). Pentamidine.
- (No author). (n.d.). Concentrations of aerosolized pentamidine in bronchoalveolar lavage, systemic absorption, and excretion. PubMed.
- (No author). (2024, September 30). Pharmacology of Pentamidine (Pentam 300, Nebupent) ; Uses, Mechanism of action, Side effects. YouTube.
- (No author). (2019, January 13). Metabolism of Aromatic Amino Acids and their Disorders #neetpg#aiims#mednerd#usmle. YouTube.
- Wikipedia. (n.d.). Diminazene. In Wikipedia.
- (No author). (n.d.). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase.
- (No author). (n.d.). Metabolism of aromatic amines by prostaglandin H synthase. PubMed.
- (No author). (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH.
- Baati, R., Gouverneur, V., & Mioskowski, C. (1999). An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters. Synthesis, 927-929.
- Wikipedia. (n.d.).
- (No author). (2011, August 3). Aromatic Amino Compounds.
- (No author). (n.d.). Synthesis of amidines via iron-catalyzed dearomative amination of β-naphthols with oxadiazolones. Organic Chemistry Frontiers (RSC Publishing).
- (No author). (2025, April 11).
- Catherine, S. (2021, June 16). An Overview of Bioanalytical Methods. Walsh Medical Media.
Sources
- 1. journals.co.za [journals.co.za]
- 2. fao.org [fao.org]
- 3. Pentamidine - Wikipedia [en.wikipedia.org]
- 4. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Concentrations of aerosolized pentamidine in bronchoalveolar lavage, systemic absorption, and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of aromatic amines by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentamidine pharmacokinetics in patients with AIDS with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Safety Operating Guide
Benzeneethanimidamide: Safe Handling & Disposal Protocol
Executive Safety Snapshot
Benzeneethanimidamide (CAS: 100-56-1 for free base; often found as HCl salt) is an organic amidine. Unlike simple amines, amidines possess a specific reactivity profile that requires distinct handling.
-
Primary Hazard: Corrosive / Irritant. As a strong organic base, it causes severe skin burns and eye damage.
-
Reactivity: Hygroscopic. Hydrolyzes in the presence of moisture/acids to form phenylacetamide and ammonia/ammonium salts.
-
Immediate Action: Do not dispose of down sanitary sewers. Segregate from strong acids and oxidizers immediately.
Technical Rationale: The "Why" Behind the Protocol
To ensure safety, we must understand the chemical mechanism driving the hazard. We do not simply "throw away" chemicals; we manage their thermodynamic state.
The Amidine Hydrolysis Factor
This compound contains the functional group
-
Ammonia Evolution: Gradual release of
gas, pressurizing sealed waste containers. -
Exotherm: If mixed with acidic waste streams, the neutralization heat (
) can trigger rapid vaporization of volatile solvents in the same container.
The Scientist's Rule: Treat this compound as a "Gas-Generating Base" until proven otherwise.
Pre-Disposal Assessment (Self-Validating System)
Before moving the container, perform this 3-point check. This creates a self-validating safety loop.
| Checkpoint | Validation Criteria | Action if Failed |
| 1. Physical State | Is the substance Solid (salt) or Liquid (free base/solution)? | If liquid and older than 6 months, test pH. If pH < 10, significant hydrolysis may have occurred. |
| 2. Contaminants | Is it mixed with oxidizers (e.g., peroxides, nitrates)? | STOP. Do not mix. Initiate "High Hazard" pickup immediately. |
| 3. pH Verification | For aqueous mixtures, is pH > 12? | If yes, classify as RCRA D002 (Corrosive) . |
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spill Debris)
Best for: Expired stock bottles, contaminated gloves, weighing boats.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to prevent breakage during compaction.
-
Labeling: Mark clearly as "Hazardous Waste - Solid - Toxic/Corrosive - Organic Amidine."
-
Segregation: Do not mix with solid acidic waste (e.g., solid acid anhydrides).
-
Sealing: Ensure the cap is tight but inspect for bulging (ammonia pressure) weekly if stored for long periods.
Scenario B: Liquid Waste (Reaction Mixtures)
Best for: Mother liquors, reaction byproducts.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Basic Organic" waste stream.
-
Compatible: Methanol, Ethanol, DCM (if halogenated waste), Toluene.
-
Incompatible: Acid chlorides, Anhydrides, Chloroformates (Violent reaction).
-
-
The "Slow Pour" Rule: When adding to a central waste carboy, add slowly. If the carboy contains unknown organic waste, check for heat generation after adding the first 10 mL.
-
pH Adjustment (Optional but Recommended): If you have a dedicated waste stream, neutralizing the amidine to pH 7-9 using dilute HCl before disposal prevents downstream ammonia evolution. Caution: This is exothermic. Perform in an ice bath.
Scenario C: Trace Residue & Glassware Cleaning (Quenching)
Best for: Cleaning flasks after synthesis.
-
Rinse 1: Rinse glassware with a non-reactive solvent (e.g., Ethanol). Dispose of this as Scenario B .
-
Quench: Rinse the flask with 5% aqueous HCl or Citric Acid. This converts the residual amidine to the stable, water-soluble hydrochloride/citrate salt.
-
Final Wash: Wash with soap and water.[1] The final rinse can go down the drain only if confirmed to be free of organic solvents and pH neutral.
Visualizing the Workflow
Diagram 1: Waste Stream Decision Matrix
This logic tree ensures you select the correct regulatory path.
Caption: Decision matrix for segregating this compound waste based on physical state and solvent carrier.
Diagram 2: Hydrolysis & Deactivation Pathway
Understanding this pathway explains why moisture exclusion is critical during storage but useful during quenching.
Caption: Hydrolysis mechanism showing the conversion of the reactive amidine to stable amide and ammonia gas.
Regulatory Framework (RCRA Compliance)
While this compound is not explicitly listed on the EPA's "P" or "U" lists, it is regulated based on its Characteristics :
-
Corrosivity (D002): If the waste is aqueous and has a pH
12.5, it is a D002 hazardous waste. -
Ignitability (D001): If dissolved in a flammable solvent (Flash point < 60°C).
-
Toxicity: While not a specific RCRA metal/pesticide, it must be treated as toxic under OSHA guidelines.
Documentation Requirement: On your waste tag, list the chemical name fully: "this compound (Phenylacetamidine)" . Do not use abbreviations like "B-Amidine" which can be confused with Benzamidine.
Emergency Response
-
Skin Contact: Brush off loose particles (if solid). Rinse skin with water for 15 minutes.[2] Do not use vinegar (acid) on skin burns as the heat of neutralization may worsen the injury.
-
Spill (Benchtop):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[5][6] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.nl [fishersci.nl]
- 3. hscprep.com.au [hscprep.com.au]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
